Key historical experiments detail the paralyzing action of tetramisole. The following table summarizes a foundational experimental protocol and its findings.
| Experimental Parameter | Details from Literature |
|---|---|
| Preparation | Live Ascaris lumbricoides and isolated somatic muscle preparations [1]. |
| Drug Application | Tetramisole applied at concentrations of 10 μg/mL and 100 μg/mL [1]. |
| Physiological Measurements | • Muscle tension measured for contraction. • Membrane resting potential recorded using intracellular microelectrodes [1]. | | Key Pharmacological Tests | • Receptor blockade: Contraction tested in the presence of curare and piperazine (no blockade observed). • Depolarization-independent action: Contraction tested in muscles depolarized with high K+ solutions [1]. |
The neuromuscular paralysis pathway can be visualized as follows:
Beyond its primary anthelmintic action, tetramisole hydrochloride has other clinically relevant activities.
Tetramisole hydrochloride acts as a potent inhibitor of various mammalian alkaline phosphatases, including those from the liver, kidney, placenta, bone, and tumors. A key characteristic is its specificity; it strongly inhibits these non-intestinal isoenzymes while only minimally affecting the intestinal alkaline phosphatase isoenzyme [1].
Its primary mechanism is competitive inhibition [2], where its structure allows it to bind specifically to the enzyme's active site, competing with the substrate and reducing the enzyme's catalytic efficiency [2]. The molecular structure, particularly the thiazole ring system, is critical for its maximum inhibitory activity [3].
The table below summarizes key quantitative data for this compound and related analogues, which is crucial for selecting and comparing inhibitors in experimental settings.
| Inhibitor Name | CAS Number | Purity | IC₅₀ / Potency | Primary Mechanism | Solubility (Water) |
|---|---|---|---|---|---|
| This compound | 5086-74-8 | ≥99% (TLC) [1] | 0.045 mM (for 50% inhibition) [3] | Competitive inhibitor [2] | ~50 mg/mL (~415 mM) [1] [4] |
| L-p-Bromotetramisole Oxalate | 62284-79-1 | Information missing from search results | Enhanced potency over tetramisole [5] | Selective interaction with the active site [2] | Information missing from search results |
| Levamisole Hydrochloride | 16595-80-5 | Information missing from search results | Information missing from search results | Competitive inhibition [2] | Information missing from search results |
> Note on Stereochemistry: this compound is the racemic form of this inhibitor. Its levo-isomer, Levamisole hydrochloride, is a more specific inhibitor and is also commercially available [2] [1].
For reliable results in alkaline phosphatase inhibition studies, proper preparation of the inhibitor and execution of the assay are critical.
A typical protocol for evaluating inhibition uses p-Nitrophenyl phosphate (pNPP) as a substrate.
The following diagram illustrates the core mechanism of alkaline phosphatase inhibition by this compound and a generalized experimental workflow for studying it.
The diagram above outlines the competitive inhibition process and a standard colorimetric assay workflow [2] [4].
Tetramisole hydrochloride is a broad-spectrum anthelmintic agent with additional immunomodulatory and ion channel activities. The table below summarizes its core properties.
| Property | Description |
|---|---|
| CAS RN | 5086-74-8 [1] [2] |
| Molecular Formula | C₁₁H₁₃ClN₂S [1] [2] |
| Molecular Weight | 240.75 g/mol [1] [2] |
| Chemical Name | 6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole; hydrochloride [2] |
| Solubility | Readily soluble in water (200 g/L at 20 °C) [1]. |
| Mode of Action (Anthelmintic) | Agonist of nicotinic acetylcholine receptors in parasites, leading to sustained depolarization, paralysis, and expulsion [3] [2]. |
| Primary Veterinary Uses | Treatment of important helminth infections (e.g., hookworm, ascariasis) in pigs, cattle, sheep, and goats [2]. |
| Isomerism | Exists as a racemic mixture. The L-isomer (Levamisole) is the pharmacologically active component; the D-isomer is largely inactive [2]. |
Beyond its anthelmintic properties, this compound is a subject of interest in cardiac and cancer research.
| Target/Activity | Experimental Findings | Research Application |
|---|---|---|
| Kir2.1 Channel Agonist [3] | EC₅₀ of ~30 μM; enhances inward rectifier potassium current (IK1) in rat ventricular myocytes [3]. | Cardiac electrophysiology, anti-arrhythmic research [3]. |
| Alkaline Phosphatase Inhibitor [1] | Inhibits various alkaline phosphatases (liver, kidney, placenta); intestinal form is only slightly inhibited. Effective inhibition range: 0.4 - 2 mM [1]. | Enzyme and protein phosphorylation studies [1]. |
| Anti-cancer / Immunomodulator [1] [2] | Described as a "biological response modifier"; exact anti-cancer mode of action is unknown [1] [2]. | Oncology and immunology research [1]. |
The following diagram illustrates the cardioprotective signaling pathway mediated by this compound, as identified in recent studies.
Tetramisole activates Kir2.1, leading to cardioprotective effects.
Here are detailed methodologies for key experiments cited in the research, which you can adapt for your studies.
This protocol is used to measure the effect of this compound on the inward rectifier potassium current [3].
This protocol assesses the protective effect of the compound against ventricular arrhythmias post-myocardial infarction [3].
This compound, particularly its active isomer levamisole, serves as a versatile tool compound in research.
Imidazothiazoles, with levamisole as the primary representative, function as nicotinic acetylcholine receptor (nAChR) agonists at the neuromuscular junction of nematodes [1] [2].
The binding of levamisole to the L-subtype nAChR causes prolonged activation of these ligand-gated cation channels [1]. This leads to an influx of cations, resulting in a persistent depolarization of the body wall muscle cell membrane. The consequence is spastic (tetanic) paralysis of the worm, which detaches from its feeding site and is expelled from the host's gastrointestinal tract through normal peristalsis [3] [2] [4].
The following diagram illustrates this mechanism of action and the key structural features of the imidazothiazole core that contribute to its activity.
Figure 1: Pharmacodynamic pathway of levamisole-induced spastic paralysis in nematodes. Imidazothiazoles like levamisole bind to L-subtype nicotinic acetylcholine receptors (nAChRs) on nematode body wall muscle [1] [2]. This binding causes channel opening and cation influx, leading to sustained depolarization, spastic paralysis, and eventual worm expulsion [3] [4].
The table below summarizes imidazothiazoles alongside other major anthelmintic classes, highlighting their distinct targets and effects.
| Drug Class | Representative Agents | Primary Molecular Target | Paralytic Effect on Worm | Key Spectra & Notes |
|---|---|---|---|---|
| Imidazothiazoles | Levamisole [1] [4] | L-subtype nAChR [1] | Spastic paralysis [2] | Broad-spectrum vs. nematodes; no efficacy vs. flukes/cestodes [4] |
| Tetrahydropyrimidines | Pyrantel, Morantel, Oxantel [3] [1] | nAChR (L & N subtypes) [1] | Spastic paralysis [2] | |
| Benzimidazoles | Albendazole, Mebendazole [3] [1] | β-tubulin [3] [1] | Metabolic disruption & death [3] | Binds parasite β-tubulin, inhibits microtubule polymerization [3] [2] |
| Macrocyclic Lactones | Ivermectin, Moxidectin [3] [1] | Glutamate-gated Chloride Channels (GluCls) [3] [1] | Flaccid paralysis [2] | Also inhibits pharyngeal pumping [2] |
| Amino-acetonitriles (AADs) | Monepantel [3] [1] | DEG-3 subfamily nAChRs (e.g., ACR-23) [1] | Paralysis [1] | Target is nematode-specific [5] |
| Spiroindoles | Derquantel [3] [1] | B-subtype nAChR (Antagonist) [1] [2] | Flaccid paralysis [2] | |
| Cyclooctadepsipeptides | Emodepside [3] [2] | Latrophilin receptor / SLO-1 K+ channel [2] | Inhibition of pharyngeal pumping & paralysis [2] | Novel mode of action effective against resistant nematodes [2] |
Resistance to levamisole and other anthelmintic classes is a growing and serious concern globally, largely driven by prolonged and indiscriminate drug use [6].
The safety profiles of anthelmintics vary significantly between classes. Understanding these is critical for their safe application.
| Drug Class | Safety Margin | Key Toxicities & Concerns | Contraindications & Special Notes |
|---|---|---|---|
| Imidazothiazoles | Narrow (Safety Index = 4–6) [5] | Extension of pharmacodynamics: cholinergic effects (salivation, muscle tremors, urination, defecation); in fatal cases, death by asphyxia due to respiratory failure [5]. | Caution in weak, pregnant, or dehydrated animals [4]. Atropine can alleviate cholinergic signs [5]. |
| Benzimidazoles | Wide [5] | Teratogenicity/embryotoxicity (e.g., albendazole in early pregnancy); based on antimitotic activity [5]. | Contraindicated in early pregnancy in sheep [5]. |
| Tetrahydropyrimidines | High (low absorption from gut) [5] | Generally safe; rare vomiting in dogs and cats [5]. | Toxicity increases if co-administered with other cholinergic drugs [5]. |
| Macrocyclic Lactones | Wide (typically) [5] | CNS toxicity in certain breeds (Collies) with P-glycoprotein deficiency: depression, ataxia, blindness, coma [5]. | Contraindicated in young calves/foals; avoid in P-glycoprotein deficient breeds [5]. Selamectin and milbemycin oxime are safe in sensitive Collies [5]. |
| Amino-acetonitriles (AADs) | Very favorable [5] | Target is nematode-specific; no significant adverse effects at up to 30x recommended dose in lambs [5]. | Safe in reproductive cycles [5]. |
For levamisole specifically, a pharmacovigilance study analyzing human data found that the vast majority of serious adverse drug reactions (such as encephalopathy, vasculitis, and agranulocytosis) were associated with its long-term, high-dose use for immunomodulatory indications (e.g., cancer, rheumatoid arthritis) or from its use as an adulterant in cocaine [7]. In contrast, single-dose treatments for the anthelmintic indication demonstrated a good safety profile [7].
A common biological screening method for novel anthelmintic candidates involves testing against the adult Indian earthworm (Pheretima posthuma) [3]. This model is utilized due to the high anatomical and physiological similarities of this species to intestinal roundworms of humans and animals. The standard experimental workflow involves isolating the worms, exposing them to different concentrations of the test compound, and measuring the time taken for paralysis or death at room temperature [3].
While levamisole is the established imidazothiazole anthelmintic, research into new derivatives is exploring their potential against other diseases. The imidazothiazole scaffold is being investigated for antitumor, anti-inflammatory, antioxidant, and antimicrobial activities [8] [9]. For instance, novel derivatives have been designed and synthesized as potential Epidermal Growth Factor Receptor (EGFR) kinase inhibitors for cancer therapy, with some compounds showing promising activity in vitro [9]. This highlights the continued pharmacological relevance of the imidazothiazole core in drug discovery.
Imidazothiazoles remain a critical class of anthelmintics with a well-defined nicotinic mechanism. The major challenge moving forward is the management of anthelmintic resistance, which necessitates a holistic approach combining diagnostic testing, prudent drug use, and parasite management strategies. Future research may focus on developing new chemical entities within this class or using them in novel combinations to overcome resistance and maintain efficacy in controlling parasitic nematode infections.
Tetramisole hydrochloride exerts its anthelmintic effect by targeting the nervous and muscular systems of nematodes. The key actions are summarized below, with detailed experimental evidence provided in the subsequent sections.
| Physiological Parameter | Observed Effect of Tetramisole | Experimental Context |
|---|---|---|
| Resting Membrane Potential | Reduced from 34±4 mV to 10±1 mV [1] [2] | Isolated somatic muscle of Ascaris |
| Muscle Contraction | Sustained contraction (spastic paralysis) [1] [2] | Isolated somatic muscle of Ascaris |
| Paralysis of Live Worms | Paralysis within 3 minutes [1] [2] | Live Ascaris specimens |
| Contracture Independence | Contraction even in depolarized muscle [1] [2] | Ascaris muscle depolarized with high K+ solutions |
The following diagram illustrates the sequence of events leading to parasite paralysis based on the established mechanism:
Proposed neuromuscular mechanism of tetramisole-induced paralysis in nematodes.
The exact molecular target has been a subject of research. While early literature suggested tetramisole acts as an acetylcholinesterase inhibitor, leading to an accumulation of acetylcholine and overstimulation of nicotinic receptors [3], key experimental evidence suggests a more complex mechanism. The sustained contraction induced by tetramisole was not blocked by classical neuromuscular blockers like curare [1] [2]. Furthermore, tetramisole was able to cause contraction even in muscle preparations that had been artificially depolarized with high-potassium solutions [1] [2]. This indicates that tetramisole can induce a contracture independent of membrane depolarization, possibly by directly affecting the contractile apparatus or its regulation within the muscle cell.
The quantitative data on tetramisole's efficacy and effects are largely derived from controlled in vitro and in vivo studies. The following table summarizes key findings on its anthelmintic activity across different parasite species.
| Parasite Species | Host | Effective Dose (mg/kg) | Reported Efficacy | Reference |
|---|---|---|---|---|
| Dictyocaulus viviparus (lungworm) | Cattle, Sheep | 5-20 (oral) | Effective against mature/immature forms [4] | Thienpont et al., 1966 |
| Dictyocaulus filaria (lungworm) | Sheep, Goats | 10 (oral) | 82-94% elimination [4] | |
| Various GI nematodes (e.g., Toxocara) | Dogs | 20 (oral) | Highly active [4] | |
| Ascaridia galli, Heterakis | Chicks | 40 (oral/injection) | Removal of immature/mature worms [4] |
The core mechanistic understanding of tetramisole's action comes from studies on isolated parasite muscle. Below is a detailed methodology based on the seminal work.
The discovery that tetramisole's contractile effect is independent of membrane depolarization was pivotal. It suggested that the drug acts not merely as a cholinesterase inhibitor but has a more direct effect on the muscle, possibly by sensitizing the contractile machinery to calcium or by promoting calcium release from internal stores [1] [2]. This distinct mechanism explains its broad-spectrum efficacy and also provides a valuable tool for probing the basic pharmacology of nematode neuromuscular junctions.
It is crucial for researchers to note that the anthelmintic activity of tetramisole is largely attributed to its levo-isomer, levamisole [4] [5]. Tetramisole is the racemic mixture, and the (S)-enantiomer (levamisole) is the active component, being significantly more potent than the (R)-enantiomer [5] [6]. Many modern studies therefore focus specifically on levamisole, which is known to act as an agonist at specific nematode nicotinic acetylcholine receptor subtypes.
A 2024 study provides relevant in vitro methodologies for evaluating anthelmintic resistance, specifically against the nematode Haemonchus contortus [1].
This test assesses the ability of different drug concentrations to paralyze or kill infective larvae (L3). The following workflow outlines the key steps, adapted from general anthelmintic resistance evaluation methods [1] [2].
Key Procedural Notes:
The table below summarizes the efficacy data for this compound and other anthelmintics from the 2024 study [1].
| Anthelmintic Drug | Test Type | Target Parasite Stage | Reported IC₅₀ (μg/μL) | Key Finding |
|---|---|---|---|---|
| This compound | Larval Motility Assay | Larvae (H. contortus) | 0.00068 | High potency; significant inhibition of larval motility [1] |
| Albendazole | Egg Hatch Assay | Eggs (H. contortus) | 0.0096 | Significant dose-dependent inhibition of egg hatching [1] |
| Ivermectin | Larval Motility Assay | Larvae (H. contortus) | 0.257 | Higher IC₅₀ suggests potential risk of resistance [1] |
Beyond the veterinary anthelmintic studies, this compound has specific applications in laboratory research.
Recent field studies demonstrate Tetramisole's effectiveness against gastrointestinal nematodes, particularly in regions where resistance to other anthelmintics is emerging.
Table 1: Field Efficacy of Anthelmintics in Sheep (Nejo, Ethiopia, 2024) This study evaluated the efficacy of three common anthelmintics using the Faecal Egg Count Reduction Test (FECRT). A reduction of less than 95% is often indicative of anthelmintic resistance [1].
| Anthelmintic Drug | Efficacy (FECR%) | 95% Lower Confidence Limit | Efficacy Status |
|---|---|---|---|
| Tetramisole | 96.8% | 93.4% | Effective |
| Ivermectin | 92% | 83.6% | Low Efficacy / Resistance |
| Albendazole | 90% | 82.1% | Low Efficacy / Resistance |
The study identified six genera of gastrointestinal nematodes. The table below shows the prevalence of each, highlighting which parasites were present in the tested animals [1].
Table 2: Prevalence of Gastrointestinal Nematode Genera in the Study
| Nematode Genus | Prevalence |
|---|---|
| Haemonchus | 25.4% |
| Trichostrongylus | 24.8% |
| Mixed Infections | 21.8% |
| Oesophagostomum/Chabertia | 10.4% |
| Trichuris | 7.8% |
| Teladosargia (Ostertagia) | 5.7% |
| Nematodirus | 4.1% |
A 2025 study in South Africa confirmed the widespread issue of anthelmintic resistance, finding that Haemonchus contortus exhibited resistance to all major drug classes, including levamisole (the active isomer of tetramisole) [2].
In vitro assays provide precise measurements of a drug's effect on parasite eggs and larvae, helping to quantify potency and detect resistance.
Table 3: In Vitro Efficacy against Haemonchus contortus (Goats, 2025) This study used in vitro assays to determine the concentration of drug required to inhibit 50% of egg hatching or larval motility (IC50). A lower IC50 value indicates higher potency [3].
| Anthelmintic Drug | Assay Type | Target Stage | Inhibitory Concentration (IC50) |
|---|---|---|---|
| Tetramisole Hydrochloride | Larval Motility Assay | Larvae | 0.00068 μg/μL |
| Ivermectin | Larval Motility Assay | Larvae | 0.257 μg/μL |
| Albendazole | Egg Hatch Assay | Eggs | 0.0096 μg/μL |
A meta-analysis of levamisole pharmacokinetics across diverse species showed that it is rapidly absorbed and has a consistent oral bioavailability of 50-80% across most species, with goats being an exception [4].
For your experimental design, here are the core methodologies from the cited studies:
In Vivo Field Efficacy (FECRT): The World Association for the Advancement of Veterinary Parasitology (WAAVP) guidelines are the standard.
In Vitro Larval Motility Assay:
This compound is a nicotinic acetylcholine receptor agonist. Its key characteristics include [5] [6] [7]:
Tetramisole HCl exerts its anthelmintic effect by acting as a cholinergic agonist.
Tetramisole hydrochloride is a significant anthelmintic pharmaceutical compound used primarily for treating intestinal nematode worm infections such as ascariasis, hookworm infections (ancylostomiasis and necatoriasis). Beyond its anthelmintic properties, this compound also functions as an immunostimulant for T-cells and finds application in cases of aphthous stomatitis, bacterial infections, malignant neoplasms, as well as renal and rheumatic disorders [1]. The molecule possesses a chiral center at the C6 position of the imidazole ring, with the (S)-enantiomer specifically known as levamisole hydrochloride, which constitutes the biologically active form [2]. The accurate quantification of this pharmaceutical compound in bulk materials and dosage forms remains essential for quality control in pharmaceutical manufacturing and research settings.
Various analytical techniques have been developed for the determination of this compound, including high-performance liquid chromatography (HPLC), ion-selective electrodes, and X-ray diffraction methods [1]. However, spectrophotometric methods offer distinct advantages for routine analysis due to their simplicity, cost-effectiveness, and accessibility, particularly in laboratories with limited resources or those requiring high-throughput analysis. These methods primarily exploit the formation of colored complexes through different mechanisms, including ion-pair formation and charge-transfer complexes, which can be quantitatively measured using visible or ultraviolet spectroscopy. This document presents comprehensive application notes and detailed experimental protocols for the most established spectrophotometric determination methods for this compound.
Several spectrophotometric approaches have been successfully developed for the quantification of this compound, each with distinct mechanisms, reagents, and performance characteristics. The primary methods include:
The following workflow diagram illustrates the decision process for selecting an appropriate method based on analytical requirements:
Figure 1: Method Selection Workflow for this compound Determination
Table 1: Comparative Analysis of Spectrophotometric Methods for this compound Determination
| Method Type | Reagents Used | λmax (nm) | Linear Range (μg/mL) | Remarks & Advantages |
|---|---|---|---|---|
| Extractive Spectrophotometry [3] | Solochrome Dark Blue, Solochrome Black T, Bromocresol Purple, Bromothymol Blue, Bromophenol Blue, Bromocresol Green | Varies by dye | Not specified | Ion-pair complexes extracted into chloroform; suitable for complex formulations |
| Colorimetric Methods [1] [4] | Alizarin Blue Black B (I), Alizarin Red S (II), Alizarin Violet 2R (III), Alizarin Yellow G (IV) | 605 (I), 468 (II), 631 (III), 388 (IV) | 1.0-36 (I), 0.8-32 (II), 1.2-42 (III), 0.8-30 (IV) | High sensitivity, color stable for 24 hours, RSD <1.5%, suitable for routine analysis |
| UV Spectrophotometry [5] | Distilled water | 214-215 | 2-10 | Simple and rapid, no complex reagent preparation, suitable for quality control |
The extractive spectrophotometric method operates on the principle of ion-pair complex formation between the positively charged this compound molecule and various anionic dyes in acidic buffer conditions [3]. The resulting ion-pair complexes exhibit unique spectral properties and are quantitatively extracted into organic solvents, specifically chloroform, enabling selective determination free from interference by other formulation components. This method leverages the protonated amino groups in the tetramisole molecule that can associate with sulfonic acid or other anionic groups in the dye molecules, forming complexes with distinct absorption maxima in the visible region.
The formation of these complexes follows the general equilibrium:
Where the complex preferentially partitions into the chloroform phase due to its hydrophobic character. The intensity of the color developed in the organic phase is directly proportional to the concentration of this compound in the sample, obeying the Beer-Lambert law within defined concentration ranges. The choice of dye significantly influences the sensitivity and selectivity of the method, with different dyes offering varying absorption maxima and molar absorptivity values.
Standard Solution Preparation: Accurately weigh approximately 100 mg of pure this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and make up to volume with distilled water to obtain a stock solution of 1 mg/mL concentration. From this stock solution, prepare working standard solutions of appropriate concentrations (10-50 μg/mL) by serial dilution.
Sample Preparation: For pharmaceutical formulations (tablets, oral solutions), accurately weigh or measure a quantity equivalent to 100 mg of this compound. Transfer to a 100 mL volumetric flask, dissolve in distilled water, dilute to volume, and mix well. Filter if necessary to remove insoluble excipients. Further dilute to obtain sample solutions within the working concentration range.
Complex Formation and Extraction:
Absorbance Measurement:
Calibration Curve:
This method employs alizarin derivatives as chromogenic reagents that form stable, colored ion-pair complexes with this compound in Thiel buffer solution [1] [4]. The reaction proceeds through ion-association mechanism where the protonated amino group of tetramisole molecule associates with the anionic centers of the alizarin derivatives, resulting in complexes with distinct and intense coloration. The method demonstrates excellent analytical sensitivity with detection limits in the nanogram per milliliter range, making it suitable for quantification of this compound in both pure form and pharmaceutical formulations.
The alizarin derivatives utilized in this method include:
These reagents offer the advantage of producing stable color development that remains constant for at least 24 hours, allowing for batch processing of multiple samples without time constraints. The method has been validated through recovery studies showing good accuracy with relative standard deviations of 1.27%, 0.96%, 1.13%, and 1.35% for reagents I-IV respectively, confirming its precision and reliability for pharmaceutical analysis [4].
Standard Solution Preparation: Accurately weigh 100 mg of pure this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with distilled water to obtain a stock solution of 1 mg/mL concentration. Prepare working standard solutions by appropriate dilution to cover the concentration ranges specified for each alizarin reagent.
Sample Preparation: For pharmaceutical formulations, take a quantity equivalent to 100 mg of this compound, transfer to a 100 mL volumetric flask, dissolve in distilled water, and dilute to volume. Filter if necessary and further dilute to obtain sample solutions within the working range for the selected reagent.
Color Development:
Absorbance Measurement:
Calibration Procedure:
Table 2: Performance Characteristics of Colorimetric Methods Using Alizarin Derivatives
| Parameter | Alizarin Blue Black B | Alizarin Red S | Alizarin Violet 2R | Alizarin Yellow G |
|---|---|---|---|---|
| λmax (nm) | 605 | 468 | 631 | 388 |
| Beer's Law Range (μg/mL) | 1.0-36 | 0.8-32 | 1.2-42 | 0.8-30 |
| Detection Limit (ng/mL) | 1.0 | 1.2 | 1.0 | 1.4 |
| Determination Limit (ng/mL) | 3.8 | 4.2 | 3.9 | 4.8 |
| Relative Standard Deviation (%) | 1.27 | 0.96 | 1.13 | 1.35 |
| Color Stability | 24 hours | 24 hours | 24 hours | 24 hours |
The UV spectrophotometric method leverages the inherent chromophoric properties of this compound molecule, which exhibits strong absorbance in the ultraviolet region due to its aromatic and heterocyclic structure [5]. This method represents the simplest approach for this compound determination, requiring minimal reagent preparation and no derivatization steps. The direct measurement of absorbance at the maximum wavelength (214-215 nm) using distilled water as solvent makes this method particularly attractive for quality control laboratories requiring rapid analysis with acceptable accuracy and precision.
The method obeys the Beer-Lambert law in the concentration range of 2-10 μg/mL, with a correlation coefficient of 0.991, demonstrating excellent linearity [5]. The simplicity of this approach enables high-throughput analysis of multiple samples in a short time frame, making it suitable for routine quality assessment of pharmaceutical formulations containing this compound. Additionally, the use of distilled water as solvent enhances method safety and reduces environmental concerns associated with organic solvents used in other techniques.
Standard Solution Preparation: Accurately weigh 100 mg of pure this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and make up to volume with distilled water to obtain a stock solution of 1 mg/mL concentration. From this stock solution, prepare working standard solutions in the concentration range of 2-10 μg/mL by appropriate serial dilution with distilled water.
Sample Preparation: For pharmaceutical formulations, take a quantity equivalent to 100 mg of this compound. Transfer to a 100 mL volumetric flask, add approximately 50 mL distilled water, and shake or sonicate to ensure complete dissolution. Dilute to volume with distilled water and mix well. Filter if necessary to remove insoluble excipients. Further dilute this solution with distilled water to obtain a final concentration within the working range of 2-10 μg/mL.
Spectrum Acquisition:
Absorbance Measurement:
Calibration Curve:
Validation Parameters:
All spectrophotometric methods for this compound determination must undergo comprehensive validation to ensure reliability, accuracy, and precision. The following validation parameters should be established for each method:
Linearity: Demonstrate linear response across the specified concentration range with correlation coefficient (r²) ≥ 0.995. The calibration curve should be generated with a minimum of five concentration levels, each measured in duplicate.
Accuracy: Assess through recovery studies by spiking pre-analyzed samples with known quantities of standard this compound at three different levels (80%, 100%, 120% of target concentration). The mean recovery should be within 98-102% with RSD < 2%.
Precision:
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of potential impurities, degradation products, and excipients. This can be established through stress studies (acid, base, oxidation, thermal, and photolytic degradation) and comparison with blank solutions.
Detection Limit (LOD) and Quantitation Limit (LOQ): Determine based on signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ, or using the standard deviation of the response and the slope of the calibration curve:
Where σ is the standard deviation of the response and S is the slope of the calibration curve.
Implement robust quality control procedures during routine analysis of this compound:
System Suitability Testing: Before each analytical run, verify that the spectrophotometric system meets predefined specifications. For UV methods, this includes resolution, baseline noise, and absorbance accuracy checks using standard solutions.
Control Samples: Include quality control samples (blank, standard, and spiked samples) in each analytical batch to monitor method performance. The measured values of quality control samples should fall within established control limits (typically ±2SD from the mean).
Reference Standard Qualification: Use appropriately qualified reference standards of this compound with certified purity. Establish and document the identity, purity, and strength of reference standards.
Sample Stability: Evaluate the stability of standard and sample solutions under storage conditions and during the analytical process. Document the stability period for each solution type.
The following diagram illustrates the complete analytical workflow from method selection through quality control:
Figure 2: Comprehensive Analytical Workflow for Tetramisole HCl Determination
Low Absorbance Readings: This may indicate incomplete complex formation. Ensure proper pH control in the buffer solution and adequate reaction time before measurement. Verify the freshness of reagent solutions, as some dyes may degrade over time.
Poor Linearity in Calibration: Check the concentration range to ensure it falls within the validated Beer's law limits. Prepare fresh standard solutions from certified reference material. Verify the accuracy of dilution steps and the performance of volumetric glassware.
High Blank Values: Impurities in reagents or solvents can cause elevated blank readings. Use high-purity solvents and reagents. For extractive methods, ensure chloroform is free from stabilizers and other additives that may interfere.
Precision Problems: Inconsistent results may stem from temperature fluctuations during color development, variable extraction times, or instrumental drift. Maintain consistent temperature (25±1°C) for all reactions and standardize timing for each step. Perform regular instrument calibration and verification.
Sample Preparation Issues: For pharmaceutical formulations, ensure complete extraction of this compound from the dosage form. Use sonication for poorly soluble samples and filter through appropriate membrane filters to remove particulate matter without adsorbing the analyte.
Reagent Stability: Most dye solutions remain stable for 2-4 weeks when stored in amber bottles at 4°C. However, for quantitative work, prepare fresh solutions weekly or verify their absorbance characteristics before use.
pH Optimization: The pH of the reaction medium critically influences complex formation and extraction efficiency. For each new batch of buffer, verify the pH and adjust if necessary. The optimal pH ranges are:
Interference Management: Common excipients in pharmaceutical formulations generally do not interfere with these methods. However, if interference is suspected, use the standard addition method to verify accuracy. For complex matrices, the extractive method provides better selectivity due to the partitioning step.
Instrument Performance: Regularly verify spectrophotometer performance using certified reference materials or standard filters. Check wavelength accuracy using holmium oxide filter or holmium oxide solution. Verify photometric accuracy using potassium dichromate solutions.
The spectrophotometric methods presented herein provide reliable, cost-effective approaches for the quantification of this compound in pharmaceutical preparations. The extractive spectrophotometric method offers robust performance for complex formulations through ion-pair complex formation with various acid dyes [3]. The colorimetric method using alizarin derivatives delivers high sensitivity with detection limits in the nanogram per milliliter range and excellent color stability [1] [4]. For routine quality control applications, the direct UV spectrophotometric method provides simplicity and rapid analysis with acceptable linearity in the 2-10 μg/mL range [5].
Method selection should be guided by the specific analytical requirements, available equipment, and sample matrix considerations. All methods have been successfully applied to pharmaceutical formulations with good accuracy and precision, providing viable alternatives to more sophisticated chromatographic techniques, particularly in resource-limited settings. Proper method validation and implementation of quality control procedures ensure reliable results for pharmaceutical analysis and drug development applications.
1. Introduction Tetramisole hydrochloride is a racemic mixture used as an anthelmintic agent, with its (-) isomer, levamisole hydrochloride, being the active enantiomer [1]. HPLC is a powerful analytical technique for the separation, identification, and quantification of components in a mixture [2]. This note provides a validated reverse-phase HPLC (RP-HPLC) method for analyzing this compound, suitable for drug substance and combinatorial dosage forms [3].
2. Experimental Protocol This section details a specific method for the simultaneous estimation of tetramisole (as levamisole) and albendazole [3].
Instrumentation and Reagents
Chromatographic Procedure
3. Method Validation Data The following table summarizes the key validation parameters reported for levamisole in the simultaneous estimation method [3]:
| Validation Parameter | Result for Levamisole |
|---|---|
| Retention Time | 2.350 minutes |
| Linear Range | 15 - 45 µg/mL |
| Limit of Detection (LOD) | 2.08 µg/mL |
| Limit of Quantification (LOQ) | 6.03 µg/mL |
| Accuracy (Mean Recovery) | 99.66% |
4. General HPLC Workflow for Purity Analysis For purity analysis, the general workflow involves comparing the sample against a standard. The following diagram outlines the logical flow of this analytical process.
Qualitative Analysis is performed by comparing the retention time of the sample component with that of a standard [4]. Quantitative Analysis relies on the principle that the peak area is proportional to the concentration of the compound [2]. A calibration curve is constructed using a series of standard solutions with known concentrations for accurate quantification [4].
This protocol provides a foundation for the HPLC analysis of this compound. You may need to fine-tune parameters like the mobile phase ratio or gradient program to achieve optimal separation for your specific instrument and sample matrix.
| Method Principle | Key Reagents | Analytical Wavelength (nm) | Complex Color | Reference |
|---|---|---|---|---|
| Ion-Pair Formation (1985) | Solochrome Dark Blue, Solochrome Black T, Bromocresol Purple, Bromothymol Blue, Bromophenol Blue, Bromocresol Green | Not specified in abstract | Colored complexes | [1] [2] |
| Ion-Pair Formation (1994) | Alizarin Blue Black B (I), Alizarin Red S (II), Alizarin Violet 2R (III), Alizarin Yellow G (IV) | 490, 530, 490, 390 (for I-IV) | Yellow-Orange, Violet, Violet, Yellow | [3] |
The experimental workflow for these methods follows a logical sequence, which can be visualized in the diagram below.
Here are the detailed protocols based on the search results.
This method is based on the formation of colored ion-pair complexes in an acidic buffer that are extracted into an organic solvent for measurement [1].
Materials and Reagents:
Procedure:
This method provides specific data on four alizarin-based reagents, offering a range of wavelengths for analysis [3].
Materials and Reagents:
Procedure:
Tetramisole hydrochloride is a broad-spectrum anthelmintic belonging to the imidazothiazole class. It is a racemic mixture, with its L-isomer, levamisole, being the primary source of its pharmacological activity. It is used to treat important nematode infections in livestock [1] [2].
The following diagram illustrates the neuromuscular mode of action of this compound against nematode parasites.
This compound is effective against a wide range of mature and immature nematodes in the gastrointestinal tract and lungs [2]. The table below summarizes its efficacy against key parasites in major livestock species.
Table 1: Anthelmintic Efficacy of this compound in Livestock
| Species | Target Parasites | Efficacy & Notes |
|---|---|---|
| Cattle & Sheep | Gastrointestinal nematodes (e.g., Cooperia punctata), Lungworms (e.g., Dictyocaulus filaria, D. viviparus) [2] [5] | Highly effective at oral doses of 5-20 mg/kg. A dose of 10 mg/kg eliminated 82-94% of mature and immature D. filaria [2]. |
| Goats | Gastrointestinal nematodes, Dictyocaulus filaria [2] | Effective at 15 mg/kg for most nematodes (except Trichuris). A lower dose of 10 mg/kg is sufficient for D. filaria [2]. |
| Pigs | Gastrointestinal nematodes, Metastrongylus spp. (lungworms) [1] [2] | Effective at a dose of 15-40 mg/kg [2]. |
| Poultry | Ascaridia galli, Heterakis gallinarum, Capillaria obsignata [2] | A higher dose of 40 mg/kg (oral or injectable) is typically required [2]. |
| Dogs | Toxascaris, Toxocara, Uncinaria spp. [2] | Exhibits high activity at an oral dose of 20 mg/kg [2]. |
This protocol outlines a general methodology for evaluating the efficacy and safety of this compound in experimentally infected ruminants, based on established research models [2] [5].
A. Animal Model and Infection
B. Treatment Groups and Drug Administration
C. Safety and Tolerability Monitoring
D. Efficacy Assessment and Data Analysis
Tetramisole hydrochloride is a broad-spectrum anthelmintic agent effective against mature and immature stages of gastrointestinal nematodes and lungworms [1]. It is used in veterinary medicine and research. The levo-isomer (levamisole) is primarily responsible for its biological activity.
Tetramisole HCl functions as a neuromuscular paralytic agent against susceptible nematodes.
The mechanism of action is summarized in the diagram below:
Tetramisole HCl dosage varies by animal species, weight, and target parasite. Adherence to species-specific protocols is critical for efficacy and safety. The table below summarizes key dosage information.
| Species | Recommended Dosage | Administration Route | Key Target Parasites | Withdrawal Period (Meat) | References |
|---|---|---|---|---|---|
| Poultry | 0.1-0.2 g per liter of drinking water [1] | Oral (water) | Gastrointestinal nematodes, Ascarids, Lungworms | Not specified | [1] |
| Goats/Sheep | 12 mg/kg body weight [5] | Oral (drench) | Gastrointestinal nematodes, Lungworms | 4 days (Goats) [5] | [5] |
| Cattle | 12 mg/kg body weight (extrapolated from general use) [1] | Oral | Gastrointestinal nematodes, Lungworms | 14 days [1] | [1] |
| Camels | Effective, dosage by weight [1] | Oral | Gastrointestinal nematodes, Lungworms | Not specified | [1] |
Notes on Preparation and Administration:
This protocol is used to demonstrate and quantify the direct paralytic effect of Tetramisole HCl on nematodes, based on established experimental models [3].
Rodent models infected with nematodes like Heligmosomoides polygyrus (a natural murine parasite) are standard for evaluating anthelmintic efficacy in vivo [7].
The workflow for this in vivo study is outlined below:
Tetramisole is a synthetic imidazothiazole derivative. Its immunomodulatory effects are complex and appear to function by restoring depressed immune function rather than stimulating responses to above-normal levels [1].
The table below summarizes the key cellular mechanisms through which tetramisole and levamisole exert their immunostimulatory effects:
| Immune Component | Reported Effect of Tetramisole/Levamisole |
|---|---|
| T-lymphocytes | Enhances T-cell activation and proliferation; restores cutaneous delayed hypersensitivity in anergic patients [2] [1]. |
| Macrophages | Potentiates phagocytosis and chemotaxis [1]. |
| Neutrophils | Increases mobility, adherence, and chemotaxis [1]. |
| Antibody Response | Can stimulate the formation of antibodies to various antigens [1]. |
| Natural Killer (NK) Cells | Shown to increase NK cells and activated T-cells in patients with Stage III colon cancer [1]. |
The signaling pathways involved in these immunostimulatory effects are not fully delineated in the available literature. Research indicates that the L-isomer (levamisole) is primarily responsible for the immunostimulatory activity [3] [2] [1].
While detailed modern protocols for immunostimulant research are scarce in the search results, the following methodologies are derived from foundational studies.
This protocol is based on studies investigating the enhancement of human lymphocyte transformation in response to antigens [2].
The following workflow diagram illustrates the key steps of this lymphocyte transformation assay:
Historically, levamisole was used clinically as an immunostimulant in humans, most notably in combination with fluorouracil (5-FU) as an adjuvant treatment for Dukes' stage C colon cancer after surgical resection [1]. It has also been investigated for use in rheumatic disorders like rheumatoid arthritis [1].
In contemporary research, tetramisole hydrochloride remains a reagent in basic science. For example, it is used in C. elegans research as an immobilizing agent, with a typical working concentration of approximately 100 μg/mL for paralyzing worms prior to microscopy or dissection [3] [4].
For researchers working with this compound, it is crucial to be aware of the following safety and regulatory information:
| Aspect | Notes for Researchers |
|---|---|
| Human Contraindications | Contraindicated in patients with known hypersensitivity to the drug. Its use has been associated with agranulocytosis, and it can produce "Antabuse"-like side effects with alcohol [1]. |
| Veterinary Use & Withdrawal | For veterinary use only in many jurisdictions. Adhere to species-specific withdrawal periods (e.g., 14 days for meat in cattle) to prevent residue contamination [5]. |
| Toxicity | The LD₅₀ in rats is 180 mg/kg (oral). Overdose can cause neurotoxic effects such as tremors and lack of coordination in animals [1] [5]. |
| Drug Interactions | Can increase the anticoagulant effect of warfarin and other coumarin-like drugs. Concomitant administration with fluorouracil and phenytoin can lead to increased plasma levels of phenytoin [1]. |
Tetramisole hydrochloride is a significant anthelmintic pharmaceutical with substantial application value in both human and veterinary medicine. As a chiral compound, its (S)-enantiomer is commercially known as levamisole hydrochloride and represents the biologically active form responsible for its anthelmintic and immunomodulatory properties. The compound exists as a white crystalline powder that is odorless with a bitter and astringent taste, demonstrating high solubility in water and methanol, moderate solubility in ethanol, and limited solubility in chloroform and acetone [1]. The growing demand for pharmaceutical intermediates has driven the development of efficient synthetic routes that can be implemented in laboratory settings with reproducibility and reasonable yields.
Two primary synthetic approaches have been established for the laboratory synthesis of this compound, each with distinct advantages. The first method utilizes benzyl alcohol and thiourea as key starting materials, proceeding through a series of transformations including chlorination with thionyl chloride and cyclization reactions. The second approach employs epichlorohydrin and ethanolamine as starting materials, leveraging Lewis acid catalysts to facilitate key cyclization steps. Both methods ultimately yield the imidazothiazole ring system characteristic of tetramisole, with the final hydrochloride salt forming under acidic conditions. The selection between these routes often depends on reagent availability, safety considerations, and the desired purity profile for the final product [2] [3] [4].
Table 1: Comparative Analysis of this compound Synthetic Methods
| Synthetic Route | Key Starting Materials | Overall Yield | Key Advantages | Technical Challenges |
|---|---|---|---|---|
| Benzyl Alcohol-Thiourea Route | Benzyl alcohol, thiourea, thionyl chloride | Not specified in sources | Fewer steps, commercially available starting materials | Handling of thionyl chloride, pH control critical |
| Epichlorohydrin-Ethanolamine Route | Epichlorohydrin, ethanolamine, thiourea | Not specified in sources | Lewis acid catalysis, potentially higher purity | Multiple steps requiring intermediate isolation |
The synthesis of this compound via the benzyl alcohol-thiourea route constitutes a four-step process that transforms readily available starting materials into the target imidazothiazole structure. The initial step involves the chlorination of benzyl alcohol using thionyl chloride (SOCl₂) in carbon tetrachloride (CCl₄) as solvent, resulting in the formation of α-chloroethylbenzene. This reaction typically proceeds at reflux temperature (40-80°C) over 2-4 hours, with the transformation confirmed by the consumption of the starting material. The subsequent step entails the reaction of α-chloroethylbenzene with thiourea in the presence of aqueous ammonia or ammonium hydroxide, which facilitates the formation of the intermediate isothiouronium salt. This critical intermediate then undergoes cyclization under basic conditions to generate the tetramisole free base [2].
The final stage of this synthetic route involves the conversion of the free base to the hydrochloride salt. This is achieved through careful acidification with concentrated hydrochloric acid, followed by purification steps to yield this compound with high purity. The protocol described in patent CN111377949B specifically highlights the importance of controlled reaction conditions throughout the process, particularly during the chlorination and cyclization steps, to minimize byproduct formation and maximize yield. The method emphasizes operational simplicity and reduced environmental impact compared to earlier synthetic approaches, making it particularly suitable for laboratory-scale synthesis [2].
Step 1: Chlorination of Benzyl Alcohol
Step 2: Formation of Isothiouronium Salt
Step 3: Cyclization and Salt Formation
The alternative synthesis of this compound utilizing epichlorohydrin and ethanolamine as starting materials represents a more complex multi-step approach that proceeds through several defined intermediates. The initial step involves the nucleophilic ring-opening of epichlorohydrin by ethanolamine in a 1:4.5-5.5 molar ratio, conducted at elevated temperatures (40-80°C) over 2-4 hours to yield the addition product. This intermediate subsequently undergoes dichlorination in the presence of a Lewis acid catalyst such as ferric chloride, zinc chloride, or titanium tetrachloride, using dichloromethane as both solvent and chlorine source. The chlorination reaction proceeds at 40-60°C over 2-4 hours, generating the key dichlorinated intermediate necessary for imidazothiazole ring formation [4].
The subsequent steps involve cyclization with thiourea under reflux conditions, followed by final ring closure to form the tetramisole structure. A significant advantage of this method is the implementation of Lewis acid catalysis throughout critical transformation steps, which enhances reaction efficiency and potentially improves overall yield. The protocol described in patent CN103242347B specifically addresses previous limitations of similar routes, including excessive resin formation during chlorination steps and low overall yields that rendered earlier methods unsuitable for industrial production. Through careful optimization of reaction parameters including temperature, stoichiometry, and catalyst selection, this approach provides a viable laboratory alternative for this compound synthesis [4].
Step 1: Addition Reaction Formation
Step 2: Dichlorination Reaction
Step 3: Cyclization and Final Ring Closure
Step 4: this compound Formation
Figure 1: Synthesis Workflow for Epichlorohydrin-Ethanolamine Route
The quantitative analysis of this compound can be efficiently performed using colorimetric methods that offer simplicity and accessibility for laboratories without advanced instrumentation. These methods typically rely on the formation of ion-pair complexes between the protonated amino groups of tetramisole and anionic dyes, resulting in colored products with measurable absorbance. Among the most effective chromogenic reagents are alizarin derivatives including alizarin blue black B, alizarin red S, alizarin violet 2R, and alizarin yellow G. The analytical procedure involves mixing this compound solution with the selected dye in appropriate buffer conditions, followed by measurement of absorbance at the characteristic wavelength for each dye complex [5].
For optimal results, the reaction between this compound and alizarin derivatives should be conducted in Thiel buffer solution at specific pH conditions tailored to each dye. The resulting ion-association complexes exhibit maximum absorption at distinct wavelengths: 530-550 nm for most alizarin derivatives. This method demonstrates excellent linear correlation between absorbance and concentration across a defined range, typically 0.5-50 μg/mL, with correlation coefficients exceeding 0.999. The precision of this spectrophotometric approach, expressed as relative standard deviation, is generally better than 2%, making it suitable for quality assessment of both raw materials and pharmaceutical formulations containing this compound [5] [6].
Table 2: Analytical Methods for this compound Quantification
| Analytical Method | Principle | Detection Range | Key Reagents/Conditions | Applications |
|---|---|---|---|---|
| Spectrophotometric with Alizarin Dyes | Ion-pair complex formation | 0.5-50 μg/mL | Alizarin derivatives in Thiel buffer | Pure drug and dosage forms |
| High-Performance Liquid Chromatography (HPLC) | Reverse-phase separation | Not specified in sources | μ-Bondapak C18 column, methanol-water-acetic acid-trimethylamine | Precision assay |
| Ion-Selective Electrode | Potentiometric measurement | Not specified in sources | Phosphotungstate membrane | Continuous monitoring |
Beyond basic spectrophotometric methods, this compound can be characterized using multiple analytical approaches to confirm identity, purity, and chiral composition. Fourier-transform infrared (FTIR) spectroscopy provides valuable information about functional groups and molecular structure, with characteristic absorption bands observed at specific wavenumbers: C–H stretching vibrations of methylene groups appear at 2958 cm⁻¹ and 2924 cm⁻¹, while the C=N stretching vibration of the imidazole ring is typically found at 1644 cm⁻¹. Additional fingerprint regions include C–H bending vibrations (1458 cm⁻¹) and C–S stretching vibrations (694 cm⁻¹). These spectral features collectively provide a molecular fingerprint for this compound and can be used to verify compound identity and detect potential impurities [7].
For chiral analysis, particularly important given the differential biological activity of the (S)-enantiomer (levamisole), HPLC with chiral stationary phases or circular dichroism detection can be employed to determine enantiomeric purity. Additionally, X-ray diffraction techniques using Debye-Scherrer cameras have been historically applied for identification purposes. Thermal methods including thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide information about thermal stability and phase transitions, with this compound typically melting at 228-230°C with decomposition. These complementary analytical techniques form a comprehensive framework for quality assurance during and following laboratory synthesis [5] [8] [7].
This compound exhibits distinct solubility characteristics across different solvents that inform purification strategy and analytical method development. The compound demonstrates high solubility in water (approximately 50 mg/mL, yielding clear, colorless to faintly yellow solutions) and methanol, moderate solubility in ethanol, and limited solubility in chloroform and acetone. Recent investigations have systematically studied the temperature-dependent solubility of both racemic (R,S)-tetramisole hydrochloride and the enantiopure (S)-tetramisole hydrochloride in various pure and binary solvent systems. These studies reveal that solubility generally increases with temperature in methanol + ethanol binary solvent mixtures, while co-solvency phenomena are observed in methanol + toluene systems, where maximum solubility occurs at intermediate solvent compositions [1] [7].
The stability of this compound solutions is time- and temperature-dependent, with aqueous solutions (50 mg/mL) remaining stable for approximately one month when stored at 2-8°C. The solid form should be protected from moisture and light during storage to maintain long-term stability. From a structural perspective, Hirshfeld surface analysis and molecular dynamic simulations indicate that intermolecular interactions, particularly N-H⋯Cl and C-H⋯Cl hydrogen bonding, significantly influence crystal packing and dissolution behavior. These computational approaches provide insights into the relationship between molecular structure and observed physicochemical properties, enabling more rational selection of solvent systems for crystallization and formulation development [8] [7].
This compound is classified as harmful according to standard hazard classification systems (Hazard Class 6.1), requiring appropriate safety precautions during laboratory handling. Personnel should utilize personal protective equipment including gloves, safety glasses, and laboratory coats when working with the compound, particularly in powder form where inhalation exposure is possible. While the primary pharmaceutical application focuses on its anthelmintic properties, this compound also demonstrates biological activity as an inhibitor of various mammalian alkaline phosphatases (excluding intestinal forms), making it a valuable biochemical tool in research applications [8].
From a regulatory perspective, this compound is typically supplied with a purity grade of ≥99% (by GC) for research purposes, with specific labeling indicating "not for veterinary use" when intended for laboratory applications. The compound has been identified as a potential contaminant in seized cocaine samples, necessitating sensitive analytical methods for its detection and quantification in forensic contexts. Researchers should be aware that the (R)-enantiomer may possess different biological activities compared to the therapeutic (S)-enantiomer (levamisole), emphasizing the importance of chiral analysis in comprehensive characterization protocols [8].
1. Chemical and Physical Profile Tetramisole hydrochloride (CAS 5086-74-8) is a racemic mixture, with its (-) isomer, levamisole hydrochloride, being the active enantiomer [1]. It primarily functions as an alkaline phosphatase inhibitor and an anthelmintic agent [1].
2. Advanced Solubility Analysis for Crystallization
Understanding solid-liquid equilibrium (SLE) is crucial for separating racemates and obtaining pure enantiomers through crystallization [2]. The following table summarizes key experimental solubility data for (R,S)-tetramisole hydrochloride (racemate) and (S)-tetramisole hydrochloride (levamisole) in binary solvent systems.
| Solvent System | Temperature Range | Key Observation | Correlation Models |
|---|---|---|---|
| Methanol + Ethanol | 283.15 K to 323.15 K | Molar fraction solubility increases with temperature and methanol fraction. | Apelblat, λh, GSM, Jouyban-Acree [2] |
| Methanol + Toluene | 283.15 K to 323.15 K | Co-solvency phenomenon observed. | Apelblat, λh, GSM, Jouyban-Acree [2] |
Experimental Protocol: Solubility Measurement
The workflow below outlines the key stages of the solubility study and analysis.
3. Quantitative Determination by Colorimetry For rapid and sensitive quantitative analysis of this compound in pure and dosage forms, colorimetric methods are effective [3]. The following table outlines the parameters for four different chromogenic assays.
| Parameter | Alizarin Blue BB | Alizarin Red S | Alizarin Violet 3R | Alizarin Yellow G |
|---|---|---|---|---|
| Absorption Maxima (λ_max) | 605 nm | 468 nm | 631 nm | 388 nm |
| Beer's Law Range (μg/mL) | 1.0 - 36 | 0.8 - 32 | 1.2 - 42 | 0.8 - 30 |
| Detection Limit (ng/mL) | 1.0 | 1.2 | 1.0 | 1.4 |
| Determination Limit (ng/mL) | 3.8 | 4.2 | 3.9 | 4.8 |
| Stability | Coloured products stable for 24 hours | Coloured products stable for 24 hours | Coloured products stable for 24 hours | Coloured products stable for 24 hours |
Experimental Protocol: Colorimetric Assay
The workflow for the colorimetric assay is straightforward, as shown below.
For researchers in drug development, the choice of protocol depends on the objective.
Tetramisole hydrochloride is an anthelmintic drug, and the methods described here facilitate its quantitative determination in pure form and pharmaceutical formulations. The primary procedures are based on the formation of stable, colored complexes between this compound and four different alizarin dyes [1] [2] [3]:
These methods are noted for being facile, rapid, and sensitive. An earlier, alternative method using solochrome dyes and bromo-based indicators is also summarized for comparative purposes [4].
This protocol outlines the general steps for any of the four alizarin dyes (I-IV). Specific volumes and wavelengths are provided in the table below [1] [2] [3].
Reagents:
Procedure:
This older method uses ion-pair formation and extraction [4].
Reagents:
Procedure:
The table below consolidates the key performance data for the four alizarin dye methods, allowing for easy comparison [1] [2] [3].
| Parameter | Alizarin Blue BB (I) | Alizarin Red S (II) | Alizarin Violet 3R (III) | Alizarin Yellow G (IV) |
|---|---|---|---|---|
| Absorption Maxima (λ_max) | 605 nm | 468 nm | 631 nm | 388 nm |
| Beer's Law Range (μg/mL) | 1.0 - 36.0 | 0.8 - 32.0 | 1.2 - 42.0 | 0.8 - 30.0 |
| Detection Limit (ng/mL) | 1.0 | 1.2 | 1.0 | 1.4 |
| Determination Limit (ng/mL) | 3.8 | 4.2 | 3.9 | 4.8 |
| Relative Standard Deviation (RSD%) | 1.27 | 0.96 | 1.13 | 1.35 |
| Color Stability | 24 hours | 24 hours | 24 hours | 24 hours |
The methods have been validated and applied to pharmaceutical formulations [1] [2] [3].
The following diagram illustrates the logical workflow for the alizarin dye method, providing a clear overview of the procedure.
The colorimetric methods using alizarin dyes provide robust, simple, and reliable means for the quantitative determination of this compound. The detailed protocols, supported by comprehensive quantitative data, offer researchers a choice of validated procedures suitable for routine analysis in quality control laboratories.
Ion-selective electrodes (ISEs) represent a well-established class of electrochemical sensors that enable the quantitative determination of ionic species in solution through potential difference measurements. These devices operate on the principle of potentiometric transduction, where the electrical potential across an ion-selective membrane exhibits a logarithmic relationship with the activity of the target ion according to the Nernst equation. The development of ISEs for pharmaceutical compounds like tetramisole hydrochloride has gained significant attention due to their operational simplicity, cost-effectiveness, and rapid analysis time compared to conventional chromatographic methods [1].
This compound (TMS) is an anthelmintic drug widely used in veterinary medicine to treat nematode parasites in livestock. Its chemical structure contains a basic nitrogen atom that can be protonated to form a cation, making it amenable to analysis using cation-selective electrodes [2]. The ion-pair complexation approach forms the basis for TMS-selective electrodes, where the protonated TMS cation forms a lipophilic ion-pair with appropriate anionic sites in a polymer membrane, typically composed of polyvinyl chloride (PVC) with plasticizers [2] [3].
The principle of operation involves measuring the potential difference between the ISE and a reference electrode when immersed in sample solutions containing TMS. This potential difference correlates with TMS concentration through the relationship:
E = E⁰ + (RT/nF)ln(a)
where E is the measured potential, E⁰ is the standard electrode potential, R is the universal gas constant, T is temperature in Kelvin, n is the charge of the ion, F is Faraday's constant, and a is the ion activity [4]. For practical applications, activity is often approximated with concentration, enabling direct quantification of TMS in pharmaceutical preparations and biological samples.
Chemicals:
Equipment:
Stock Solution (10⁻² M TMS): Accurately weigh 0.2407 g of pure this compound and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with bi-distilled water.
Working Standard Solutions: Prepare solutions in the concentration range of 10⁻⁷ to 10⁻² M by appropriate serial dilution of the stock solution with bi-distilled water.
Ion-Pair Complex Solution (10⁻² M): Dissolve an appropriate amount of sodium tetraphenylborate in bi-distilled water to obtain a 10⁻² M solution.
Buffer Solutions: Prepare appropriate buffer solutions for pH control according to required experimental conditions. Phosphate buffer (pH 6-8) is typically suitable for TMS measurements.
Table 1: Standard Solutions for Calibration
| Solution | Concentration (M) | Preparation Method | Storage Conditions |
|---|---|---|---|
| Stock TMS | 10⁻² | 0.2407 g in 100 mL water | 4°C, stable for 1 month |
| Working Standard A | 10⁻³ | 10 mL stock diluted to 100 mL | 4°C, stable for 2 weeks |
| Working Standard B | 10⁻⁴ | 10 mL of A diluted to 100 mL | 4°C, stable for 1 week |
| Working Standard C | 10⁻⁵ | 10 mL of B diluted to 100 mL | Prepare daily |
| Working Standard D | 10⁻⁶ | 10 mL of C diluted to 100 mL | Prepare daily |
Ion-Pair Complex Preparation:
Membrane Formulation and Casting:
Electrode Assembly:
Ion-Pair Complex Preparation:
Electrode Preparation:
Table 2: Membrane Compositions for TMS-Selective Electrodes
| Component | PVC Membrane ISE (mg) | Coated Graphite ISE (mg) | Function |
|---|---|---|---|
| TMS-TPB complex | 10 | 10 | Ion recognition site |
| PVC | 45 | 45 | Polymer matrix |
| Plasticizer (DOP) | 45 | 45 | Membrane fluidity mediator |
| THF | 7 mL | 7 mL | Solvent |
The following workflow diagram illustrates the complete electrode preparation process:
Pharmaceutical Preparations:
Biological Samples:
The validation of the TMS-selective electrode should be performed according to ICH guidelines, evaluating the following parameters:
Linearity and Range:
Detection and Quantification Limits:
Selectivity:
Table 3: Validation Parameters for TMS-Selective Electrodes
| Parameter | PVC Membrane ISE | Coated Graphite ISE | Method of Evaluation |
|---|---|---|---|
| Slope (mV/decade) | 58.09 | 57.88 | Calibration curve |
| Linear Range (M) | 10⁻⁵ - 10⁻² | 10⁻⁵ - 10⁻² | Calibration curve |
| Detection Limit (M) | 5.81×10⁻⁸ | 7.41×10⁻⁸ | 3.3×σ/S |
| Response Time (s) | 10-15 | 5-10 | Time to reach stable potential |
| Working pH Range | 3-8 | 3-8 | Potential vs pH profile |
| Lifetime (weeks) | 8-10 | 10-12 | Slope monitoring |
Robustness:
Ruggedness:
The following diagram illustrates the experimental workflow for method validation:
The TMS-selective electrodes have been successfully applied to the determination of this compound in various pharmaceutical formulations including:
Tablet Analysis:
Veterinary Formulations:
Stability-Indicating Property:
Food Contaminant Analysis:
Biological Fluids:
Table 4: Troubleshooting Common Issues with TMS-Selective Electrodes
| Problem | Possible Cause | Solution |
|---|---|---|
| Sluggish response | Membrane contamination | Clean with bi-distilled water, recoat if necessary |
| Low slope | Aged membrane, dehydrated membrane | Replace membrane, condition in TMS solution |
| High detection limit | Loss of ionophore, membrane damage | Prepare fresh membrane, check composition |
| Drifting potential | Inadequate conditioning, unstable reference electrode | Extend conditioning time, check reference electrode |
| Poor selectivity | Interfering ions, wrong pH | Adjust sample pH, use appropriate buffer |
The ion-selective electrode method for this compound provides a reliable alternative to conventional analytical techniques with distinct advantages of simplicity, cost-effectiveness, and rapid analysis. The electrodes exhibit Nernstian response over a concentration range suitable for pharmaceutical quality control and residue monitoring. The miniaturized design of solid-contact electrodes enables application in resource-limited settings and shows potential for on-site testing.
The method has been comprehensively validated according to regulatory guidelines and demonstrates adequate accuracy, precision, and selectivity for routine analysis of this compound in various matrices. The greenness assessment of the methodology reveals favorable environmental compatibility compared to chromatographic methods, supporting its adoption in sustainable analytical practices.
Future developments may focus on multianalyte sensors for simultaneous determination of anthelmintic drug combinations and miniaturized arrays for high-throughput screening in veterinary drug monitoring.
Tetramisole hydrochloride is a broad-spectrum anthelmintic agent with additional potassium channel modulation properties that make it valuable for biomedical research. Originally developed for veterinary use, this compound has gained significant importance in preclinical research for studying cardiac electrophysiology, parasitic infections, and molecular pharmacology. As a racemic mixture containing both dextro- and levo-isomers, this compound offers diverse research applications, with its L-isomer (levamisole) representing the pharmacologically active component responsible for most biological effects. The compound's suitability for administration via drinking water provides researchers with a non-invasive, sustained delivery method for chronic studies, making it particularly valuable for long-term in vivo investigations involving disease models and therapeutic efficacy assessments [1] [2].
The chemical structure of this compound features an imidazothiazole ring system with a chiral center that confers stereoisomerism. Its molecular formula is C₁₁H₁₃ClN₂S, with a molecular weight of 240.75 g/mol. The compound appears as a white to off-white crystalline powder with good aqueous solubility, facilitating preparation of drinking water solutions for animal studies. This compound is known by several synonyms in scientific literature, including (±)-Tetramisole hydrochloride, DL-Tetramisole hydrochloride, and R-829, with CAS registry number 5086-74-8 [1] [3] [4].
Table 1: Physicochemical Properties of this compound
| Property | Specification | Reference |
|---|---|---|
| Chemical Formula | C₁₁H₁₃ClN₂S | [1] |
| Molecular Weight | 240.75 g/mol | [1] [3] |
| CAS Number | 5086-74-8 | [1] [3] [4] |
| Appearance | White to pale yellow crystalline powder | [4] |
| Melting Point | 262-267°C | [4] |
| Water Solubility | 200 g/L at 20°C | [4] |
| Storage Conditions | -20°C (powder), sealed, away from moisture | [3] [5] |
| Stability | Stable under recommended storage conditions | [5] |
The preparation of this compound in drinking water requires careful attention to solubility, stability, and palatability to ensure accurate dosing in research animals. The compound exhibits excellent water solubility (200 g/L at 20°C), allowing for flexible concentration ranges suitable for various research applications [4]. For routine administration, stock solutions are typically prepared at concentrations of 10-100 mg/mL in purified water, with subsequent dilution to achieve the desired final concentration in drinking water. When preparing solutions, it is essential to use freshly purified water and conduct thorough mixing to ensure homogeneous distribution of the compound. For stability purposes, prepared solutions should be stored in amber bottles or containers protected from light and used within 7 days when stored at 4°C [3] [4].
The protocol for drinking water preparation involves the following critical steps:
To enhance palatability for laboratory animals, particularly in long-term studies, consideration may be given to adding flavoring agents such as sucrose (1-2%) or artificial sweeteners. However, the compatibility of such additives with research objectives should be verified beforehand. Regular monitoring of water consumption is imperative to ensure accurate dosing, with adjustments made to concentration based on measured consumption volumes [2].
Dosing protocols for this compound vary significantly based on the research model, species, and experimental objectives. For cardiac electrophysiology studies in rodent models, effective doses typically range from 0.18-1.8 mg/kg for acute administration and 0.54 mg/kg/day for chronic studies [3]. In anthelmintic efficacy research, doses may range from 2-15 mg/kg depending on the target species and parasite load [2]. The following table summarizes established dosing regimens based on current research applications:
Table 2: Dosing Regimens for this compound in Research Models
| Research Application | Species | Dosage | Administration Route | Duration | Reference |
|---|---|---|---|---|---|
| Cardiac Arrhythmia Studies | Sprague-Dawley Rats | 0.54 mg/kg | Intravenous (acute) | Single dose | [3] |
| Myocardial Remodeling | Sprague-Dawley Rats | 0.54 mg/kg/day | Intraperitoneal | 10 days | [3] |
| Anthelmintic Efficacy | Sheep, Cattle | 2-15 mg/kg | Oral | Single dose | [2] |
| Neuromuscular Studies | Cats | 2 mg/kg | Intravenous | Single dose | [2] |
| In Vitro Electrophysiology | Rat Ventricular Myocytes | 1-100 μM | Cell Culture | Acute exposure | [3] |
When administering via drinking water, researchers should calculate the appropriate concentration based on the average body weight of the animals and typical daily water consumption. For example, adult laboratory mice consume approximately 3-5 mL of water daily per 30g body weight, while rats consume 20-30 mL daily per 250g body weight. Regular monitoring of water consumption is critical, as stress, environmental factors, or the compound's taste may affect intake. Body weight should be measured at least twice weekly, with dosing adjustments made accordingly to maintain consistent exposure levels [3] [2].
This compound exerts its primary pharmacological effects through dual mechanisms of action that make it valuable for diverse research applications. Firstly, it functions as a selective agonist of inward rectifier potassium channels (Kir2.1), with an EC₅₀ of approximately 30 μM. This activity promotes forward transport of Kir2.1 channels, leading to membrane hyperpolarization, shortened action potential duration, and inhibition of intracellular calcium overload [3]. Secondly, this compound demonstrates anthelmintic properties through its action as a nicotinic acetylcholine receptor agonist in nematodes, causing sustained muscle contraction and eventual paralysis of parasitic organisms [1] [2].
At the molecular level, this compound interacts with the α-subunit of the mitochondrial ATP synthase, affecting cellular respiration and promoting mitochondrial biogenesis. This interaction results in decreased ATP production and activation of the AMP-activated protein kinase (AMPK) signaling pathway, which plays crucial roles in cellular energy homeostasis [3] [6]. Additionally, the compound has been shown to inhibit alkaline phosphatase activity in various tissues, including liver, kidney, placenta, bone, and tumor cells, although intestinal alkaline phosphatases are only minimally affected [4]. The following diagram illustrates the key molecular pathways affected by this compound:
The stereospecificity of this compound's activity is noteworthy, with the L-isomer (levamisole) demonstrating significantly greater pharmacological potency compared to the D-isomer. This differential activity stems from enantioselective interactions with molecular targets, particularly the Kir2.1 channel subunits. In in vitro models, this compound (10-30 μM) significantly inhibits isoproterenol-induced intracellular calcium overload in H9c2(2-1) cardiomyocytes, an effect that can be reversed by the IK₁ channel blocker BaCl₂ [1] [3]. Furthermore, treatment with this compound (30 μM for 48 hours) upregulates Kir2.1 expression in H9c2(2-1) cells while simultaneously inhibiting phosphorylation of protein kinase A (p-PKA), suggesting multifaceted regulation of cardiac electrophysiological pathways [3].
This compound has emerged as a valuable tool in cardiovascular research, particularly for investigating mechanisms underlying cardiac arrhythmias and remodeling processes in heart failure. In Sprague-Dawley rat models of coronary artery ligation-induced myocardial infarction, intravenous administration of this compound (0.54 mg/kg) significantly reduces the number and duration of ventricular arrhythmias and decreases the incidence of ventricular fibrillation. These anti-arrhythmic effects are mediated through the compound's action on IK₁ currents, as demonstrated by reversal through co-administration of the IK₁ channel blocker chloroquine [3].
In chronic models of cardiac remodeling induced by isoproterenol administration, this compound (0.54 mg/kg/day for 10 days via intraperitoneal injection) produces substantial cardioprotective effects, including improved cardiac contractile function, reduced cardiomyocyte hypertrophy, and decreased interstitial fibrosis. These benefits are accompanied by molecular changes such as downregulation of phosphorylated PKA and upregulation of Kir2.1/SAP97 signaling complexes. The experimental workflow for these cardiovascular applications typically follows this sequence:
The original application of this compound as a broad-spectrum anthelmintic continues to make it relevant for parasitology research. The compound demonstrates efficacy against important helminth infections including hookworm, ascariasis, and various nematode species affecting both humans and animals. Its mechanism of action in parasites involves neuromuscular transmission blockade through non-competitive depolarization, leading to sustained contraction of somatic muscles in worms [1] [2].
In veterinary parasitology models, this compound has been used to treat important nematode infections in pigs, cattle, sheep, and goats. Research applications include evaluation of anthelmintic efficacy, drug resistance monitoring, and comparative pharmacology studies. In sheep models, administration of this compound (15 mg/kg) produces measurable changes in fecal egg counts that remain elevated for up to 12 weeks post-treatment [2]. Additionally, the compound has found application in aquaculture medicine for treating Camallanus roundworm infestations in freshwater tropical fish [4].
Rigorous quality control measures are essential when utilizing this compound in research applications to ensure experimental reproducibility and reliability. The compound should be characterized for identity, purity, and stability before use in animal studies. According to manufacturer specifications, high-quality this compound should have an assay purity between 98.0-101.0%, with loss on drying not exceeding 0.5% and sulphated ash content below 0.1% [4].
Standard analytical methods for quality verification include:
For precise quantification in drinking water solutions, researchers may employ extractive spectrophotometric methods that have been validated for determination of this compound in pharmaceutical preparations. These methods typically involve extraction with organic solvents followed by spectrophotometric analysis at specific wavelengths, providing accurate concentration verification prior to administration to research animals [7].
This compound requires careful handling in accordance with laboratory safety protocols to protect researchers and ensure environmental safety. The compound is classified as harmful if swallowed (H302) and very toxic to aquatic life with long-lasting effects (H410) according to GHS criteria [5]. Personal protective equipment including safety goggles, gloves, and laboratory coats should be worn when handling the compound, and procedures should be conducted in well-ventilated areas, preferably within a fume hood.
Table 3: Safety Profile and Handling Requirements
| Aspect | Specification | Precautionary Measures |
|---|---|---|
| Acute Oral Toxicity | Category 4 (H302) | Do not eat, drink, or smoke when handling; wash hands thoroughly after use |
| Aquatic Toxicity | Category 1 (H410) | Avoid release to environment; collect spillage for proper disposal |
| Storage Conditions | -20°C (powder); sealed container | Protect from moisture; keep container tightly sealed |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents | Store separately from incompatible substances |
| Spill Management | Absorb with diatomite or universal binders | Decontaminate surfaces with alcohol; use personal protective equipment |
From a regulatory perspective, this compound is not approved for veterinary use in the EU and UK, but is classified as an allowed substance in Table 1 for bovine, ovine, porcine, and poultry species according to Regulation 37/2010 MRL Classification [1]. Researchers should adhere to all institutional guidelines for animal research and obtain appropriate approvals from animal ethics committees before initiating studies. Proper documentation of drug acquisition, storage, usage, and disposal should be maintained in accordance with good laboratory practice standards.
This compound represents a versatile research tool with applications spanning cardiac electrophysiology, parasitology, and molecular pharmacology. Its well-characterized mechanisms of action as a Kir2.1 potassium channel agonist and cholinergic agent in nematodes, combined with its favorable solubility profile for drinking water administration, make it particularly valuable for chronic in vivo studies. The comprehensive protocols outlined in this document provide researchers with a solid foundation for incorporating this compound into their experimental designs while maintaining high standards of scientific rigor, animal welfare, and safety. As research continues to elucidate the full potential of this compound, these application notes will serve as a living document to be updated with emerging methodologies and findings.
The table below summarizes the key storage and handling parameters for tetramisole hydrochloride.
| Parameter | Specification | Source / Context |
|---|---|---|
| Storage Temp (Powder) | -20°C | Manufacturer's Safety Data Sheet [1] |
| Storage Temp (Solution) | -80°C | Manufacturer's Safety Data Sheet [1] |
| Container | Tightly sealed container | Manufacturer's Safety Data Sheet [1] |
| Storage Area | Cool, well-ventilated area; away from direct sunlight and ignition sources | Manufacturer's Safety Data Sheet [1] |
| Incompatible Materials | Strong acids, strong alkalis, strong oxidizing agents, strong reducing agents | Manufacturer's Safety Data Sheet [1] |
| GHS Hazard Codes | H302 (Harmful if swallowed); H410 (Very toxic to aquatic life with long-lasting effects) | Manufacturer's Safety Data Sheet [1] |
This compound's L-isomer, levamisole, is a nicotinic acetylcholine receptor (nAChR) agonist. This assay uses it to measure nAChR function in C. elegans, resulting in spastic paralysis [2]. The workflow is as follows:
Background & Principle: Levamisole acts as an agonist on nicotinic acetylcholine receptors (nAChRs) at the nematode neuromuscular junction. This activation leads to sustained muscle contraction, observed as spastic paralysis [2]. This assay directly tests the functional state of nAChRs.
Materials & Equipment:
Step-by-Step Methodology:
Q1: What is the difference between tetramisole and levamisole?
Q2: Why is it critical to store the solution at -80°C?
Q3: My worms are not showing the expected paralysis response in the assay. What could be wrong?
Q4: What are the primary safety considerations when handling this chemical?
The most specific experimental data available from one supplier indicates the solubility of Tetramisole HCl in various solvents at 25°C [1].
| Solvent | Solubility | Qualitative Description |
|---|---|---|
| Water | 41 mg/mL (170.3 mM) | Freely soluble |
| DMSO | Insoluble | Insoluble |
| Ethanol | Insoluble | Insoluble |
> Note on Data: This information comes from a single supplier's datasheet. It is advisable to consider this as a reference point and confirm solubility experimentally in your specific buffer systems, as salts and pH can influence the results [1].
Here are solutions to common challenges based on the provided data and general principles of solubility enhancement.
Q1: My experiments require dissolving this compound in DMSO for a stock solution, but it will not dissolve. What should I do?
Q2: I need to administer this compound in an animal study, but it requires a non-aqueous vehicle. What are my options?
Q3: The solubility of this compound is insufficient for my target dose. How can I enhance it?
The following diagram outlines a logical troubleshooting pathway for resolving solubility issues.
If you need to verify the solubility in a new solvent system, you can adapt the widely used isothermal saturation technique [3].
This guide helps you identify, troubleshoot, and mitigate common adverse effects encountered in experimental models.
| Observed Issue | Potential Cause | Recommended Mitigation Strategy |
|---|
| Neurological Effects (tremors, ataxia, seizures) [1] | Overdose; high susceptibility of species/model | • Dose Adjustment: Reduce dosage immediately [1]. • Confirm Species-Specific LD50: Rat oral LD50 is ~180 mg/kg; use minimal effective dose [2]. | | Gastrointestinal Disturbances (vomiting, diarrhea, reduced appetite) [3] [1] | Common side effect in many species | • Administer on an Empty Stomach: Can improve tolerability [2]. • Monitor Hydration & Nutrition: Ensure subject maintains fluid and food intake. | | Hematological Changes (leukopenia, thrombocytopenia) [1] [2] | Immunomodulatory action; prolonged use | • Regular Blood Monitoring: Conduct periodic cell counts during extended studies [1]. • Weigh Benefit vs. Risk: For immunology studies, this may be an expected, rather than adverse, effect. | | Hypersensitivity Reactions (skin rashes, swelling, breathing difficulty) [1] | Allergic reaction to the compound | • Discontinue Use Immediately: No known antidote; provide supportive care [1] [2]. | | Cardiovascular Effects (heart rate changes) [1] | Overdose; note that Tetramisole is also a known IK1 channel agonist with cardioprotective potential at correct doses [4] | • Electrocardiogram (ECG) Monitoring: Essential for in vivo studies [4]. • Dose Verification: Ensure dosage aligns with target mechanism (e.g., 0.54 mg/kg in vivo for cardioprotection) [4]. |
Q1: What is the core mechanism of action of tetramisole, and how does it relate to side effects? Tetramisole has two primary mechanisms:
Q2: Are there any critical drug interactions to consider in experimental designs? Yes. Tetramisole can interact with several common substances [2]:
Q3: What is the difference between tetramisole and levamisole? Tetramisole is a racemic mixture (a 50/50 mix of left- and right-handed molecules). Levamisole is the L-(-) isomer and is responsible for most of the biological activity of the mixture, both as an anthelmintic and an immunomodulator [5] [4] [2]. Many studies and clinical applications now use levamisole directly.
Recent studies indicate that tetramisole is a selective agonist of the inward rectifier potassium (IK1) channel, revealing a potential therapeutic application in cardiac research. The following diagram illustrates how this mechanism can be leveraged for cardioprotection, which may inform study designs aiming to mitigate cardiac side effects or explore new indications.
Key experimental parameters for this pathway from recent research [4]:
1. In Vivo Model for Anti-arrhythmia & Cardiac Remodeling [4]
2. Isolating Adult Rat Ventricular Myocytes (ARVMs) for Patch Clamp [4]
Q: What are the primary health concerns driving the need for tetramisole residue analysis?
Q: Why is enantioselective separation important in tetramisole analysis?
Q: My sample recovery for tetramisole is low. What could be the cause?
The following table summarizes specific problems, their potential causes, and recommended solutions based on established methodologies.
| Issue | Potential Cause | Recommended Solution |
|---|---|---|
| Poor Chromatographic Separation | Non-optimized mobile phase; Non-enantioselective column. | Use chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with normal-phase mobile phase (e.g., n-hexane/2-propanol/diethyl amine) [2]. |
| Low Recovery during Extraction | Inefficient solvent; Analyte loss during purification. | For animal tissues: Extract with acetonitrile/1% acetic acid with added water. Use saturated n-hexane for liquid-liquid cleanup to remove fats [1]. |
| Matrix Effects in LC-MS/MS | Co-eluting compounds from complex samples causing ion suppression/enhancement. | Use matrix-matched calibration; Employ internal standards (e.g., deuterated analogs); Improve sample cleanup [1]. |
| Low Sensitivity / High LOQ | Inefficient ionization; Suboptimal MS/MS transitions. | Confirm MS/MS parameters: Use positive electrospray ionization (ESI+). Optimize declustering potential and collision energy for specific transitions [1]. |
Here are detailed methodologies for two common analytical approaches.
This protocol is adapted from a method developed for the determination of 18 anthelmintics, including tetramisole, in animal-derived foods [1].
Sample Preparation (Extraction & Purification):
LC-MS/MS Conditions:
The workflow for this method can be visualized as follows:
This method is crucial for distinguishing levamisole from dexamisole in complex samples like seized cocaine or specific pharmaceutical formulations [2].
Sample Preparation:
HPLC Conditions:
When validated, your method should meet the following performance criteria, based on benchmarks from the literature for LC-MS/MS [1]:
| Parameter | Expected Performance |
|---|---|
| Recovery | 61.2 - 118.4% |
| Intra-day RSD | ≤ 19.9% |
| Inter-day RSD | ≤ 19.9% |
| Limit of Detection (LOD) | 0.02 - 5.5 μg/kg |
| Limit of Quantification (LOQ) | 0.06 - 10 μg/kg |
A primary concern in tetramisole analysis is the separation of its enantiomers and the detection of related compounds. Here is a high-performance liquid chromatography (HPLC) method adapted from a technical application note [1].
| Parameter | Specification |
|---|---|
| Analytical Column | Astec CYCLOBOND I 2000 DMP (derivatized cyclodextrin) |
| Dimensions | 25 cm x 4.6 mm, 5 μm particle size (or 10 cm x 2.1 mm) |
| Mobile Phase | 100 mM Ammonium Acetate (pH 5 with acetic acid) : Acetonitrile = 90:10 (v/v) |
| Flow Rate | 0.2 mL/min |
| Column Temperature | 35 °C |
| Detection (UV) | 220 nm |
| Injection Volume | 2 μL |
| Sample Concentration | ~100 μg/mL tetramisole in water:methanol (80:20, v/v) |
This method can resolve the enantiomers levamisole and dexamisole, and simultaneously separate them from other compounds like aminorex (a metabolite) and cocaine [1].
The workflow for this analytical process can be summarized as follows:
A Chinese patent outlines a preparation method for tetramisole hydrochloride, highlighting a synthetic pathway designed to improve yield and reduce waste [2].
Key Steps in the Synthesis [2]:
The logical relationship of the synthetic pathway is shown below:
This compound presents significant safety concerns that researchers must account for in the lab.
| Aspect | Key Findings & Concerns |
|---|
| Toxicity Profile | - Neurotoxic: Causes neurobehavioral effects in mice (locomotor excitement, tremors, crouching) [3].
Q1: Why is a chiral HPLC column necessary for the analysis of tetramisole? Tetramisole is a racemic mixture, meaning it contains two enantiomers: levamisole and dexamisole. These isomers can have different biological activities and metabolic pathways. A standard reverse-phase HPLC column cannot separate them. A chiral column like the Cyclobond, which contains a derivatized cyclodextrin stationary phase, is specifically designed to discriminate between enantiomers, allowing for their individual identification and quantification [1].
Q2: What are the major safety precautions when handling this compound? Always consult the Safety Data Sheet (SDS) first. Key precautions include:
Q3: My analysis shows a peak for aminorex. Why is this significant? Aminorex is a known metabolite of levamisole. Its presence is highly significant because it is a compound "known to cause serious vascular damage in drug abusers." Identifying aminorex is crucial for assessing the toxicity and metabolic pathway of your tetramisole sample [1].
Tetramisole hydrochloride is an anthelmintic drug that can be a significant contaminant in experimental settings, particularly through its presence in food products or as a reagent impurity. Its primary mechanism, which disrupts neuromuscular function in parasites, can also interfere with biological systems in research models [1].
The table below summarizes the core issues related to tetramisole contamination:
| Aspect | Description of Concern |
|---|---|
| Primary Mechanism | Inhibits the enzyme acetylcholinesterase, leading to an accumulation of acetylcholine and subsequent overstimulation and paralysis of neuromuscular junctions [1]. |
| Common Sources | - Food Residues: Contamination in meat, milk, or eggs from treated livestock is a recognized concern [1].
Based on the identified risks, here are some specific troubleshooting steps and frequently asked questions.
Q: What are the primary risks of this compound contamination in my experiments?
Q: I am working with C. elegans and used tetramisole to paralyze them for imaging. The embryos I collected afterward appear damaged or are not developing. What went wrong?
Tetramisole contamination can also occur as an impurity from chemical synthesis. The following method, adapted from a published chromatographic technique, can be used to monitor the purity of tetramisole or its precursors [3].
For a systematic approach to identifying this compound contamination, you can follow a general workflow centered on analytical chemistry. The diagram below outlines this process.
Understanding the biochemical pathway is crucial for predicting how tetramisole contamination might interfere with your research. The following diagram illustrates its specific mechanism of action at the molecular level.
The information from the search results is specific but not exhaustive. To build a comprehensive support center, please note:
The table below summarizes two advanced detection strategies that offer principles you can apply to the detection of Tetramisole Hydrochloride.
| Detection Technique | Key Principle for Sensitivity | Reported Performance | Applicable Matrices |
|---|---|---|---|
| Electrochemical Sensing [1] | Electrode modification with the target analyte and use of machine learning for data analysis. | LoD: 1.73 ng mL⁻¹ (in buffer); Accuracy: 85% (in saliva, 0-50 ng mL⁻¹) [1] | Buffer solutions, complex biological matrices (e.g., saliva) [1] |
| LC-MS/MS [2] | Solid-phase extraction (SPE) for sample pre-concentration and clean-up, coupled with tandem mass spectrometry. | Recovery: 83–113%; Precision: 1.1–19.4%; Capable of detecting compounds at sub-ng L⁻¹ levels [2] | Environmental water samples [2] |
Here are detailed methodologies for the two approaches mentioned above. You can use these as a template for developing your own protocols for this compound.
This protocol is adapted from a method for cocaine detection and highlights how to enhance sensitivity through electrode modification and data analysis.
This experimental workflow can be visualized as follows:
This protocol, derived from a multi-residue method for anthelmintics, is crucial for achieving high sensitivity by purifying and concentrating samples.
The workflow for this method is outlined below:
Here are some common troubleshooting points based on the gathered information.
How can I improve the signal-to-noise ratio in my electrochemical sensor? The cited research shows that pre-treating the electrode and modifying it with the target analyte can significantly enhance the signal for low-concentration detection. Furthermore, employing machine learning to analyze the sensor's output can effectively distinguish the signal from noise and matrix-related variations. [1]
What is the best way to prepare complex samples for trace-level analysis? For liquid samples like water, Solid-Phase Extraction (SPE) is a highly effective technique. It allows for the purification, removal of interfering compounds, and pre-concentration of the analyte, which is essential for achieving the sensitivity required for detection at sub-ng/mL levels in complex matrices. [2]
My LC-MS/MS method lacks sensitivity. What should I check? First, review your sample preparation. Ensure your SPE protocol is optimized for recovery and that you are concentrating your sample sufficiently. Second, verify your MS parameters; using MRM mode and carefully optimizing the precursor-to-product ion transitions, cone voltage, and collision energy are critical for maximizing sensitivity and specificity. [2]
Based on the search results, here are the core strategies for enhancing detection sensitivity:
Tetramisole Hydrochloride is an anthelmintic and immunomodulating agent, with the (S)-(-)-enantiomer known as Levamisole [1]. Some basic physicochemical data is available, primarily its solubility in various solvents, which can offer initial clues about its behavior [2].
| Property | Description / Value |
|---|---|
| CAS No. | 5086-74-8 [2] |
| Formula | C({11})H({12})N(_{2})S·HCl [2] |
| Molecular Weight | 240.75 g/mol [2] |
| Solubility in Water | 41 mg/mL (170.3 mM) at 25°C [2] |
| Solubility in DMSO | Insoluble [2] |
| Solubility in Ethanol | Insoluble [2] |
To systematically determine the stability of Tetramisole HCl, you can adapt the following fluorometric method, which was originally developed for its quantification. The workflow below outlines the key stages of such a stability study.
This protocol is adapted from a published spectrofluorimetric method for determining L-Tetramisole [1].
1. Preparation of Solutions
2. Forced Degradation and Sampling
3. Fluorometric Measurement
What analytical techniques can be used to study Tetramisole HCl stability? Besides the fluorometric method described, other techniques documented in the literature include High-Performance Liquid Chromatography (HPLC) for quantifying Tetramisole HCl alone or in combination with other drugs, and extractive spectrophotometric methods [1].
Where can I find high-quality, accessible color palettes for presenting my stability data? For creating accessible data visualizations, consider using Color Brewer, which includes palettes limited to "colorblind safe" options. To ensure your charts are readable, all graphics should achieve a minimum 3:1 contrast ratio with adjacent colors, as per WCAG guidelines [3] [4].
The search results do not have the specific stability data I need. What should I do? The stability of a drug under various pH conditions is a critical parameter that is often determined through targeted experimental studies. I recommend:
Q1: What is the primary chiral consideration when analyzing this compound? this compound has one chiral center [1]. The (S)-enantiomer (levamisole) is the active pharmaceutical ingredient, while the (R)-enantiomer may be inactive or undesirable. Therefore, analytical methods must be capable of distinguishing between the enantiomers, especially to confirm the purity of a single-enantiomer product or to monitor racemization. A common approach is the use of chiral chromatography or circular dichroism detection [1].
Q2: How does solvent choice impact solubility and analysis? Solvent selection is critical. Recent studies show that this compound's solubility is highly dependent on both temperature and solvent composition [1].
Q3: Are there historical analytical methods for this drug? Yes, older methods like extractive spectrophotometry have been used. These techniques involve forming colored ion-pair complexes with dyes (e.g., Bromocresol Green, Bromothymol Blue) in an acidic buffer and extracting them into an organic solvent like chloroform for measurement [2] [3]. While simpler, these methods may not offer the specificity of modern techniques like chiral HPLC.
When validating your analytical method, you must demonstrate that the procedure is suitable for its intended use. Key parameters and potential challenges are outlined below [4].
| Validation Parameter | Potential Challenge & Root Cause | Troubleshooting Solution |
|---|---|---|
| Accuracy (% Recovery) | Low recovery in specific solvents due to poor solubility or degradation [1] [4]. | Confirm drug solubility and stability in the chosen solvent system. Use standard addition to check for matrix effects [4]. |
| Precision (Repeatability) | High %RSD in sample measurements. | Ensure instrument system suitability tests pass (e.g., wavelength accuracy, spectral resolution) before analysis [4]. |
| Specificity | Inability to distinguish between (R)- and (S)-tetramisole [1]. | Employ a chiral stationary phase for HPLC or capillary electrophoresis. FTIR and PXRD can also differentiate solid-state forms [1]. |
| Solution Stability | Degradation of the analyte in solution over the analytical run time. | Establish solution stability by assessing absorbance/peak area over time; store solutions appropriately (e.g., refrigerated, protected from light) [4]. |
Here are detailed methodologies for two critical analytical procedures.
This procedure is essential for pre-formulation studies and selecting solvents for standard solutions [1].
Workflow: Solubility Determination
This is a general protocol for a standard quantification method, which requires full validation [4].
Workflow: Method Validation
The most significant challenges in analyzing this compound stem from its chirality and solvent interactions. A robust validation strategy must account for these factors.
Withdrawal time is the minimum period required after drug administration for animal tissues or products to be safe for human consumption. The following table summarizes withdrawal times for tetramisole hydrochloride in various livestock species.
| Species | Product | Withdrawal Time (Days) | Source / Context |
|---|---|---|---|
| Cattle / Cow | Meat | 2 - 14 days [1] [2] [3] | Varies by product and regional regulations. |
| Milk | 1 - 2 days [2] [4] | ||
| Sheep / Goat | Meat | 3 - 7 days [1] [2] | |
| Pigs | Meat | 3 days [1] | |
| Poultry | Meat | 28 days [1] | |
| Eggs | 7 days [4] | Based on a veterinary product specification. | |
| Laying Hens | Eggs | 7 days [5] | Based on a 2023 pharmacokinetic study; required to meet a 0.01 mg/kg safety standard. |
> Important Considerations for Researchers > - Regulatory Variation: Withdrawal periods can differ based on national regulations, specific product formulations, and dosage. The values above represent a range found in available literature and product data sheets [3]. > - Residue Analysis: For eggs, a 2023 study determined that a 7-day withdrawal period is necessary for both 30 mg/kg and 60 mg/kg levamisole (the active L-isomer of tetramisole) treatments to ensure residue levels fall below the 0.01 mg/kg positive list system (PLS) standard [5]. > - Metabolites: Note that the anthelmintic activity is primarily due to the L-isomer, levamisole. Tetramisole is a racemic mixture, and its metabolism and residue profile should be considered in the context of levamisole [5] [6].
For researchers needing to verify residue depletion, the following UPLC-MS/MS method from a 2023 pharmacokinetic study provides a robust approach [5].
1. Sample Collection and Preparation
2. UPLC-MS/MS Analysis
The workflow for this analytical method is summarized below:
Q1: What is the fundamental reason for establishing a withdrawal time for this compound? A1: The withdrawal time is a critical food safety measure. It is the period required after the last drug administration for the concentration of the drug and its potentially harmful metabolites in animal tissues (meat, milk, eggs) to deplete to a level considered safe for human consumption, as defined by the Maximum Residue Limit (MRL) [5].
Q2: Why is there such a wide range in the withdrawal time for cattle meat (2 to 14 days)? A2: The variation depends on several factors, including:
Q3: Our research involves laying hens. Is there a specific analytical method to monitor tetramisole/levamisole residues in eggs? A3: Yes. As detailed in the experimental protocol above, a robust method using UPLC-MS/MS is recommended. This highly sensitive and specific technique can accurately quantify levamisole residues in egg homogenates at very low levels (e.g., with an LOQ of 0.0015 mg/kg), which is essential for verifying compliance with strict MRLs like the 0.01 mg/kg standard [5].
Q4: What are the key pharmacological differences between tetramisole and levamisole that are relevant to residue studies? A4: Tetramisole is a racemic mixture (containing both D- and L-isomers). The anthelmintic activity is almost entirely due to the L-isomer, levamisole. For the purpose of residue analysis and establishing withdrawal times, the focus is on the pharmacokinetic profile and depletion of the active compound, levamisole [5] [6].
This guide provides researchers with established methods for determining the purity and composition of tetramisole hydrochloride, a chiral anthelmintic agent also known as a common adulterant in forensic samples.
Tetramisole is a chiral molecule, and the racemic mixture ((±)-tetramisole) consists of two enantiomers: the pharmacologically active levamisole ((-)-(S)- enantiomer) and dexamisole ((+)-(R)- enantiomer) [1] [2]. The purity and enantiomeric composition are critical, as the biological activities and adverse effect profiles of the isomers differ [2].
This method is essential for determining the enantiomeric purity and is particularly relevant for forensic analysis of seized cocaine, where tetramisole or levamisole are frequently found as adulterants [2].
Detailed Protocol:
The workflow for this analysis is as follows:
For rapid, quantitative determination in pure form or pharmaceutical formulations, colorimetric methods offer a facile alternative. The table below summarizes methods using alizarin-based chromogenic reagents [4] [5].
Table: Summary of Colorimetric Methods for Tetramisole HCl Quantification
| Chromogenic Reagent | Absorption Maximum (λ_max) | Beer's Law Range (μg/mL) | Detection Limit (ng/mL) | Determination Limit (ng/mL) |
|---|---|---|---|---|
| Alizarin Blue BB | 605 nm | 1.0 - 36.0 | 1.0 | 3.8 |
| Alizarin Red S | 468 nm | 0.8 - 32.0 | 1.2 | 4.2 |
| Alizarin Violet 3R | 631 nm | 1.2 - 42.0 | 1.0 | 3.9 |
| Alizarin Yellow G | 388 nm | 0.8 - 30.0 | 1.4 | 4.8 |
General Experimental Protocol:
The workflow is straightforward:
Tetramisole is the racemic mixture ((±)-form) containing equal parts of the S- and R- enantiomers. Levamisole is the purified (-)-(S)- enantiomer, which possesses the primary anthelmintic activity. The R- enantiomer is known as dexamisole and has a different pharmacological profile [1] [2].
Enantioselective analysis helps determine whether a seized sample contains pure levamisole or the racemic tetramisole as an adulterant. This information can aid in tracing the origin and manufacturing pathway of the illicit drug, as different precursor sources may be used. Furthermore, it is important for health risk assessment, as the two enantiomers may have different toxicities in humans [2].
The table below summarizes the core characteristics and recent experimental findings for tetramisole and levamisole.
| Aspect | Tetramisole | Levamisole |
|---|---|---|
| Chemical Relationship | Racemic mixture (DL-form) | L-enantiomer of tetramisole [1] [2] |
| Primary Use | Inhibitor of Tissue Non-specific Alkaline Phosphatase (TNAP) in research [3] | Anthelmintic and immunomodulator [1] [4] |
| Mechanism of Action | - Suppresses neuronal activity [3]
For researchers looking to replicate or understand the basis of these findings, here are the methodologies from two pivotal studies on levamisole.
1. 5-Day Regimen for Human Loiasis [5]
2. In-Vivo Efficacy in Korean Rockfish [6]
The following diagram illustrates the primary and secondary mechanisms of action for levamisole and tetramisole, based on the reviewed literature.
The table below summarizes the core characteristics of both anthelmintics based on the available information.
| Feature | Tetramisole / Levamisole | Pyrantel |
|---|---|---|
| Drug Class | Imidazothiazole [1] | Tetrahydropyrimidine [1] |
| Primary Mechanism of Action | Depolarizing neuromuscular blockade; believed to inhibit acetylcholinesterase, leading to acetylcholine accumulation and parasite paralysis [2]. | Depolarizing neuromuscular blockade; acts as a potent agonist on nicotinic acetylcholine receptors, causing spastic paralysis [3] [1]. |
| Spectrum of Activity | Effective against hookworms, roundworms, and whipworms in livestock [2]. A mixture of levamisole (its common form) and piperazine is highly effective against P. equorum (roundworm) and S. vulgaris in horses [4]. | Broad-spectrum against immature and adult nematodes. Highly effective against ascariids (e.g., P. equorum), pinworms, and strongyles in various species. Ineffective against whipworms and cestodes [4] [3] [1]. |
| Efficacy (Based on Older Studies) | Field trials in the 1960s compared pyrantel tartrate and tetramisole for preventing parasitic gastroenteritis and Nematodirus infection in lambs, but the original data is not accessible [5] [6]. | Discovered as a highly active, broad-spectrum compound against worm infections in domestic animals [7]. |
| Safety & Regulatory Status | Faces significant regulatory scrutiny; banned in some regions for use in food-producing animals due to concerns about drug residues in meat, milk, and eggs [2]. | Considered safe and is on the WHO List of Essential Medicines. Side effects are typically mild (nausea, dizziness) [3]. |
| Current Relevance & Resistance | Still a relevant treatment option in some contexts, but residue risks are a major concern [2]. | Remains widely used in human and veterinary medicine after 30+ years, though resistance has been reported in some nematode species like Ancylostoma caninum (hookworm) in dogs [1]. |
Although both drugs ultimately cause paralysis in parasites, their molecular mechanisms differ. The following diagram illustrates the distinct pathways that lead to this effect.
For researchers, the methodology for evaluating anthelmintic activity is crucial. Below is a common protocol and information on contemporary research approaches.
| Method Type | Key Principle / Reagents | Analytes | Reported Linear Range | Key Reference / Vintage |
|---|---|---|---|---|
| Colorimetric | Formation of colored complexes with alizarin dyes (Alizarin Blue BB, Alizarin Red S, etc.) | Tetramisole Hydrochloride | 0.8 - 42.0 mg/mL (depending on dye) | Spectrochimica Acta Part A (2002) [1] |
| Extractive Spectrophotometric | Information limited; involves extraction and spectrophotometric measurement | This compound | Information not specified in abstract | Talanta (1985) [2] |
| Chromatographic (HPLC) | Enantioselective high-performance liquid chromatography with circular dichroism detection | Levamisole and Tetramisole in seized cocaine samples | Information not specified in abstract | Journal of Chromatography A (2014) [3] |
For the most detailed method found (colorimetric), the experimental protocol can be inferred from the search results as follows [1]:
Given the challenge of finding a single, complete protocol, the following workflow outlines the logical steps for developing and validating an analytical method, which can serve as a guide for your own work. The corresponding Graphviz code is provided below the diagram.
Analytical Method Development and Validation Workflow
To build a comprehensive and up-to-date comparison guide, I suggest you consult the following resources:
The following table consolidates the primary toxicity and efficacy data available for tetramisole hydrochloride. A direct, comprehensive comparison with other anthelmintics requires more specialized toxicological databases.
| Aspect | Details and Quantitative Data | Source / Model |
|---|
| Acute Mammalian Toxicity (LD₅₀) | Mice (Oral): 110 mg/kg [1] Mice (Subcutaneous): 57 mg/kg [1] Mice (Intraperitoneal): 34 mg/kg [1] Rats (Oral): 480 mg/kg [1] Rats (Subcutaneous): 130 mg/kg [1] | In vivo (Rodent) | | Therapeutic Dose (Ruminants) | ~15 mg/kg (oral or subcutaneous) [1] | Veterinary Use | | Neurobehavioral Effects | Observed in Mice at ~2x Therapeutic Dose: • Nervousness, irritability, handling resistance [1] • Crouching, piloerection, tremor [1] • Significant decrease in locomotor activity (open-field test) [1] | In vivo (Mouse) | | Primary Mode of Action | Agonist of nicotinic acetylcholine receptors (nAChRs) at the nematode neuromuscular junction [2]. | In vitro & In vivo | | Efficacy in Humans | Against Ascaris lumbricoides: 79-100% cure rates with a single oral dose of 3-8 mg/kg [3]. Against Hookworm: Up to 75% cure rates with 2.5-5 mg/kg daily for 3 days [3]. | Clinical Studies |
For researchers looking to replicate or understand the context of the key studies, here are the methodologies for the central neurotoxicity and mechanism-of-action experiments.
This protocol is adapted from the study that quantified the acute toxicity and neurobehavioral effects of tetramisole in mice [1].
Tetramisole and its active isomer levamisole are well-established agonists of nematode nAChRs. This protocol uses the model organism C. elegans to study this mechanism [4].
The core imidazothiazole structure is a fusion of imidazole and thiazole rings, with the [2,1-b] configuration being the most pharmacologically significant [1]. Tetramisole and its derivatives primarily function as nicotinic acetylcholine receptor (nAChR) agonists, leading to spastic paralysis of parasitic nematodes [2] [3]. Recent research on newer derivatives has revealed interactions with diverse targets such as tubulin and RAF kinases.
The diagram below illustrates the established mechanism of action for tetramisole and the multi-target approach of newer derivatives.
The table below summarizes the key characteristics of tetramisole against other imidazothiazole derivatives.
| Feature | Tetramisole/Levamisole | Other Imidazothiazole Derivatives |
|---|---|---|
| Primary Use | Anthelmintic [2] | Antitumor, Anti-infection, Anti-inflammatory, Antioxidant [1] |
| Mechanism of Action | nAChR agonist [3] | Tubulin polymerization inhibitor, RAF kinase inhibitor, CXCR4 antagonist [1] |
| Key Molecular Targets | Parasitic nematode nicotinic receptors [2] | Human α/β-tubulin, V600E-B-RAF, CXCR4 receptor [1] |
| Efficacy (Sample Data) | ~82-100% efficacy vs. GI nematodes & lungworms in sheep, cattle at 10-15 mg/kg [2] | Antitumor: IC₅₀ 0.19 µM vs. V600E-B-RAF; IC₅₀ 0.92 µM vs. A549 lung cancer cells [1] |
| Spectrum of Activity | Narrow (Nematodes) [2] [3] | Broad (Various cancer cell lines, bacteria, viruses) [1] |
Supporting data for these compounds comes from standardized experimental models.
1. Anthelmintic Efficacy Protocol (Tetramisole)
2. Cytotoxicity Assay Protocol (Novel Derivatives)
3. Immunostimulant Trial in Aquaculture (Levamisole)
While tetramisole hydrochloride remains a classic, highly effective anthelmintic, contemporary research on imidazothiazole derivatives is focused on expanding into new therapeutic domains, particularly oncology. The evolution of this drug class demonstrates a strategic move from broad-spectrum anti-parasitic activity to targeted, high-potency human therapies.
Tetramisole hydrochloride is a synthetic anthelmintic compound belonging to the chemical class of imidazothiazoles, initially developed for agricultural purposes before being adapted for medical use. This pharmaceutical agent has established itself as a broad-spectrum antiparasitic treatment with particular utility in veterinary medicine, though it also finds application in human medicine in certain regions. The drug's racemic mixture contains both levamisole and dexamisole isomers, with the L-isomer (levamisole) demonstrating the primary anthelmintic activity. This compound has been described as a versatile anthelmintic solution due to its efficacy against multiple parasitic nematode species across various host animals, making it a valuable tool in parasite control programs worldwide [1] [2].
The historical significance of this compound in parasitic disease control cannot be overstated. During the mid-to-late 20th century, it represented a major advancement in anthelmintic therapy, offering improved efficacy and broader spectrum of action compared to many previous treatments. Its development coincided with growing concerns about parasitic resistance to earlier anthelmintic classes, positioning it as an important alternative for veterinary practitioners and livestock producers. The drug's relatively low production cost and formulation versatility (available as tablets, injections, and suspensions) have contributed to its sustained commercial presence despite the subsequent introduction of newer agents [1] [3]. Today, this compound continues to play a role in integrated parasite control programs, though its use is increasingly balanced against emerging resistance patterns and the development of novel anthelmintic classes.
This compound demonstrates variable efficacy across different parasite species and hosts, with documented effectiveness against both gastrointestinal and pulmonary nematodes. The drug's activity stems from its neuromuscular targeting in nematodes, resulting in paralysis and subsequent elimination of susceptible species. Experimental data from veterinary applications reveals a consistent pattern of high efficacy against many economically significant parasites, particularly in livestock [2] [3].
Table 1: this compound Efficacy Across Parasite Species
| Parasite Species | Host Species | Efficacy Response | Experimental Context |
|---|---|---|---|
| Dictyocaulus viviparus (lungworm) | Cattle | High efficacy | Natural and experimental infections; WAAVP guidelines [4] |
| Dictyocaulus filaria (lungworm) | Sheep, goats | High efficacy | Natural and experimental infections; WAAVP guidelines [4] |
| Dictyocaulus arnfieldi (lungworm) | Donkeys, horses | High efficacy (patent infections in donkeys) | Natural and experimental infections; WAAVP guidelines [4] |
| Oesophagostomum spp. (nodular worm) | Swine | High efficacy against immature and adult stages | Experimentally infected pigs [3] |
| Metastrongylus apri (lungworm) | Swine | High efficacy | Experimental evaluation [3] |
| Gastrointestinal worms | Sheep, goats | High efficacy | Clinical treatment [3] |
| Gastrointestinal worms | Pigs | High efficacy | Clinical treatment [3] |
The spectrum of activity demonstrated in controlled studies highlights this compound's value particularly against pulmonary nematodes of the Dictyocaulus genus, which cause significant respiratory disease in various ruminants and equids. The drug's efficacy extends to both adult and larval stages in many cases, with research specifically noting its action against immature and adult Oesophagostomum spp. in experimentally infected pigs [3]. This broad activity profile against multiple parasite developmental stages enhances its clinical utility in field settings where animals often harbor mixed-stage infections.
When evaluated alongside other anthelmintic classes, this compound demonstrates a distinct efficacy profile that positions it as a viable alternative or complementary option in parasite control programs. Recent research has focused on comparing established anthelmintics to identify optimal treatment strategies, particularly in the context of emerging resistance patterns and species-specific susceptibility differences [5] [6].
Table 2: Comparative Efficacy Against Major Parasite Types
| Anthelmintic Agent | Efficacy Against Ascaris spp. | Efficacy Against Trichuris spp. | Efficacy Against Hookworms | Key Supporting Evidence |
|---|---|---|---|---|
| Tetramisole/Levamisole | High efficacy (>96% cure rate) | Moderate efficacy | Moderate efficacy | Class efficacy profile [6] |
| Pyrantel-oxantel | High efficacy (>96% cure rate) | Moderate efficacy (31.5% cure rate) | Poor efficacy (67% egg reduction) | Randomized controlled trial [5] |
| Mebendazole | High efficacy (>96% cure rate) | Moderate efficacy (23.3% cure rate) | Poor efficacy (68% egg reduction) | Randomized controlled trial [5] |
| Benzimidazoles | High efficacy | Variable efficacy | Moderate to high efficacy | Class efficacy profile [6] |
| Macrocyclic lactones | High efficacy | Moderate efficacy | High efficacy | Class efficacy profile [6] |
The comparative assessment reveals this compound's particular strength against Ascaris species, with cure rates exceeding 96% in controlled studies, comparable to other major anthelmintic classes [5] [6]. However, its performance against Trichuris species and hookworms appears more moderate, similar to the limitations observed with pyrantel-oxantel and mebendazole combinations. This differential efficacy profile underscores the importance of parasite identification and targeted treatment selection rather than broad-spectrum application without diagnostic guidance. The drug's distinct mechanism of action through nicotinic acetylcholine receptor activation provides a valuable alternative mode of action where resistance to benzimidazoles or macrocyclic lactones is suspected or confirmed.
Standardized in vivo assessment of this compound efficacy follows established veterinary guidelines, particularly those developed by the World Association for the Advancement of Veterinary Parasitology (WAAVP). These protocols provide methodological rigor for evaluating anthelmintic efficacy in naturally or experimentally infected host animals. For ruminant studies with Dictyocaulus species, the WAAVP guidelines recommend controlled infection followed by randomized treatment allocation, with this compound administration at established therapeutic doses (typically 10-15 mg/kg body weight) [4]. The primary efficacy endpoints include reduction in larval output in feces, adult worm counts at necropsy, and clinical improvement in respiratory symptoms for pulmonary nematodes. These studies typically employ a controlled design with adequate sample sizes to ensure statistical power, often including placebo-treated controls to establish baseline infection persistence.
For equine efficacy studies targeting Dictyocaulus arnfieldi, similar WAAVP guidelines apply but with special consideration for the unique parasitology in equids, where donkeys typically develop patent infections while horses often show non-patent infections despite clinical signs. The assessment methodology in these cases may include both coprological examination and bronchoalveolar lavage to recover larval stages for accurate efficacy determination [4]. The prepatent period variations between species (2-4 months in donkeys compared to 3-4 weeks in ruminant Dictyocaulus species) necessitates adapted observation periods to fully evaluate treatment efficacy across the parasite lifecycle. These methodological considerations highlight the importance of species-specific protocols even when evaluating the same anthelmintic compound.
In vitro methodologies provide valuable tools for preliminary efficacy screening and resistance monitoring of this compound. These approaches enable controlled evaluation of drug effects on specific parasite stages without host metabolic variables. For Dictyocaulus species, established in vitro systems include cultivation of L3 larvae recovered from fecal cultures, which can be stored for extended periods under refrigeration (4°C-7°C for up to 3-6 months) while maintaining viability for subsequent testing [4]. The inhibition assays typically involve exposure of larvae to serial dilutions of this compound, with paralysis or mortality endpoints measured at defined timepoints. These systems allow for precise quantification of drug effects and facilitate comparison between different parasite isolates or species.
More sophisticated in vitro systems have been developed for advanced anthelmintic evaluation, including cultivation of exsheathed L3 larvae of D. viviparus in RPMI 1640 medium supplemented with serum and antibiotics, incubated at various CO2 concentrations (5%-20%) to optimize development to L4 stages [4]. The molecular resistance assessment has evolved significantly, with modern techniques focusing on specific receptor subunit genes in nematodes. While benzimidazole resistance has been clearly linked to specific beta-tubulin gene mutations (F167Y, E198A, F200Y, and more recently E198V, E198L) confirmed through CRISPR-Cas9 genome editing in C. elegans models [7], the mechanisms underlying tetramisole resistance are less definitively characterized but are believed to involve alterations in nicotinic acetylcholine receptor subunits. These advanced molecular methods provide increasingly sophisticated tools for resistance monitoring and management in field settings.
This compound, particularly its L-isomer levamisole, exerts its anthelmintic effect through specific interaction with nematode neuromuscular systems. The compound acts as a selective agonist for nicotinic acetylcholine receptors (nAChRs) at nematode neuromuscular junctions, triggering depolarization and persistent contraction of body wall muscles [6]. This neuromuscular hyperactivation produces a spastic paralysis in susceptible nematodes, disrupting their ability to maintain position within the host and leading to expulsion through normal gut motility. The specific receptor subtypes targeted include the L-type nAChRs, which differ pharmacologically from vertebrate nicotinic receptors, providing the basis for the drug's selective toxicity against parasites versus host species.
The molecular specificity of this interaction stems from tetramisole's action on nematode-specific receptor subunits, which exhibit different pharmacological properties than their mammalian counterparts. Following receptor binding and activation, the downstream effects include rapid influx of cations (particularly calcium) into muscle cells, initiating contractile activity that becomes sustained due to the compound's resistance to acetylcholinesterase degradation. This persistent activation prevents normal muscle relaxation and coordination, ultimately resulting in the paralyzed state that precedes parasite elimination. The species-specific variations in receptor subunit composition explain the differential susceptibility observed among various nematode species, with some parasites displaying natural tolerance due to structural differences in their receptor targets.
Diagram: this compound Mechanism of Action - The pathway illustrates the drug's specific interaction with nematode nicotinic acetylcholine receptors (nAChRs), initiating a cascade of neuromuscular effects culminating in parasite paralysis and expulsion. Species-specific variations in receptor structure account for differential susceptibility patterns.
The contemporary research landscape for this compound reflects both its established role in parasite control and emerging challenges that limit its utility. While the drug remains effective against many parasitic nematodes, the spread of resistance has been documented across multiple parasite species and geographical regions, mirroring broader patterns of anthelmintic resistance in livestock nematodes [6] [7]. This resistance development is particularly problematic given the limited pipeline of novel anthelmintic compounds, placing greater emphasis on optimal use and preservation of existing drugs like this compound. Research initiatives have consequently shifted toward understanding resistance mechanisms and developing strategies to mitigate its progression.
Future directions for this compound research include combination therapies with complementary anthelmintics to enhance efficacy and delay resistance selection. The successful development of pyrantel-oxantel combinations demonstrates this approach, with clinical trials showing improved efficacy against Trichuris trichiura compared to single-agent therapies (31.5% cure rate versus 23.3% for mebendazole) [5]. Similarly, novel benzimidazole derivatives such as BZ6 and BZ12 have shown promising activity against Trichuris muris and Heligmosomoides polygyrus in vitro, suggesting potential for future combination regimens [8]. The drug repositioning exploration of this compound's immunomodulatory properties represents another research avenue, potentially expanding its applications beyond parasitic diseases into areas such as cancer therapy and autoimmune conditions, though these applications remain investigational [1] [2].
The global market trends indicate sustained demand for this compound, particularly in developing regions with high parasitic disease burdens in livestock. Market analysis projects a compound annual growth rate of approximately 5.3% through 2030, with the global market valued at $268 million in 2022 [2]. This continued utilization underscores the need for ongoing efficacy monitoring and resistance management to preserve the drug's utility within integrated parasite control programs. Future research should prioritize diagnostic-linked treatment approaches that enable targeted application based on confirmed parasite speciation and resistance profiling, moving away from prophylactic mass administration that accelerates resistance development.
This compound maintains an important position within the anthelmintic arsenal despite being a well-established therapeutic agent. Its differential efficacy across parasite species—with particularly strong activity against pulmonary nematodes and Ascaris species but more variable performance against Trichuris and hookworms—underscores the necessity for parasite identification before treatment selection. The drug's distinct mechanism of action via nematode-specific nicotinic acetylcholine receptors provides a valuable alternative to benzimidazoles and macrocyclic lactones, particularly in resistance scenarios. However, the documented emergence of resistance across multiple parasite species highlights the urgent need for both continued efficacy monitoring and implementation of resistance management strategies.
| Method Type | Principle / Basis | Key Performance Data (Range, LOD, LOQ) | Advantages | Disadvantages |
|---|
| Colorimetric Methods [1] [2] [3] | Formation of ion-pair complexes with Alizarin dyes (e.g., Alizarin Blue BB, Alizarin Red S) in thiel buffer, measured via spectrophotometry. | Linear Range: 0.8-42 μg/mL (depends on dye) [1] [2] LOD: 1.0-1.4 ng/mL [1] [2] LOQ: 3.8-4.8 ng/mL [1] [2] | Facile, rapid, sensitive; suitable for labs without expensive instrumentation [3]. | Requires specific dyes; may be less specific for complex matrices like residues. | | High-Performance Liquid Chromatography (HPLC) [4] | Separation on a reverse-phase column (e.g., μ-Bondapak C18) with UV detection. | Details limited in sources. One method uses methanol-water-acetic acid-trimethylamine mobile phase and detection at 254 nm [3]. | High selectivity; capable of separating tetramisole from its precursor and other components [4]. | Requires sophisticated and expensive equipment. | | Electrochemical Method [4] | Electrochemical determination using a carbon paste electrode modified with a Prussian blue analogue (PbA @CPE). | LOD: 1.39 nM (highly sensitive) [4] Successfully applied in beef cuts and infant formula [4]. | Extremely high sensitivity; suitable for detecting trace levels as a food contaminant [4]. | Specialized electrode required; method development can be complex. |
For the colorimetric and electrochemical methods that form the core of the available data, here is a more detailed look at their experimental workflows.
This method is based on forming a stable, colored ion-pair complex between tetramisole hydrochloride and Alizarin dyes [3]. The following diagram outlines the general workflow:
Key Reagents and Materials:
Procedure:
This method uses a specially fabricated sensor for highly sensitive detection [4].
Key Reagents and Materials:
Procedure:
To help interpret the findings and select an appropriate method, consider the following insights:
The table below synthesizes available data on tetramisole/levamisole and common alternative anthelmintics. A direct, quantitative cost-per-dose comparison is not available in the public domain, but the following qualitative and quantitative efficacy data provides a strong basis for evaluation.
| Compound | Efficacy & Spectrum of Activity | Reported Advantages & Cost-Effectiveness | Reported Limitations & Safety |
|---|
| Tetramisole/ Levamisole | • Broad-spectrum activity against 56 nematode species in 13 animals (immature & mature gastrointestinal nematodes, lungworms) [1]. • Effective dose: 2.5–40 mg/kg (oral/parenteral) in various species [1]. • Immunomodulatory effects demonstrated as a vaccine adjuvant, enhancing innate & adaptive immunity [2]. | • Low cost and proven efficacy make it a preferred choice, especially in resource-constrained settings [3]. • Versatility in human and veterinary medicine enhances its market value [4] [3]. | • No activity against tapeworms (e.g., Moniezia spp.) or flukes (e.g., Fasciola hepatica) [1]. • Potential for drug resistance due to overuse [4] [5]. • Associated with adverse effects like neutropenia in humans [6]. | | Ivermectin | • Broad-spectrum antiparasitic, effective against nematodes and arthropods. • Often used in combination therapies. | • High potency against a wide range of parasites. • Well-established safety profile for many applications. | • Widespread resistance reported in parasite populations globally. • Generally more expensive than levamisole [3]. | | Albendazole | • Broad-spectrum benzimidazole effective against nematodes, cestodes, and trematodes. | • Wide safety margin and efficacy against multiple parasite classes. | • Slower onset of action compared to levamisole [3]. • Potential for resistance and teratogenicity. |
Understanding the distinct mechanisms is key to selecting the right drug and interpreting experimental data.
Tetramisole/Levamisole functions as a nicotinic acetylcholine receptor (nAChR) agonist on nematode body muscle [3]. This binding causes persistent depolarization and spastic paralysis of the parasites, leading to their expulsion from the host's gastrointestinal tract [3]. This mechanism is distinct from that of benzimidazoles (which disrupt microtubule polymerization) or macrocyclic lactones (which hyperpolarize neurons by activating glutamate-gated chloride channels).
Recent studies highlight levamisole's role as an immunostimulatory agent and vaccine adjuvant [2]. The proposed mechanism involves the activation of pattern-recognition receptors and downstream signaling to enhance immune responses.
The diagram below illustrates this immunostimulatory signaling pathway:
Diagram Title: Levamisole's Immunostimulatory Signaling Pathway
Key experimental findings supporting this mechanism include:
To objectively compare drug performance, sensitive and reliable analytical methods are essential. Advanced techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the gold standard for determining drug residues in biological matrices [7].
The workflow for analyzing levamisole in complex samples like fish fillets can be summarized as follows:
Diagram Title: LC-MS/MS Workflow for Drug Analysis
Key Protocols:
The table below summarizes the available environmental and toxicological data for Tetramisole hydrochloride and its active isomer, Levamisole.
| Assessment Parameter | This compound | Levamisole (L-isomer) | Data Source / Context |
|---|---|---|---|
| Environmental Fate | |||
| Primary Environmental Release | Via feces of treated animals; spilled medicated feed [1] | Similar pathway as the racemic mixture | [1] |
| Soil Degradation (DT₅₀) | No data available [1] | No data available | [1] |
| Aqueous Hydrolysis (DT₅₀) | No data available [1] | No data available | [1] |
| Aquatic Ecotoxicology | |||
| Freshwater Fish (Acute LC₅₀) | No data available [1] | Significant biochemical & oxidative stress in Common Carp (Cyprinus carpio) at 50 mg/L bath [2] | [1] [2] |
| Freshwater Aquatic Invertebrates (Acute EC₅₀) | No data available [1] | No data available | [1] |
| Terrestrial Ecotoxicology | |||
| Earthworms (Acute LC₅₀) | No data available [1] | No data available | [1] |
| Non-Target Plants (EC₅₀) | No data available [1] | No data available | [1] |
| Honeybees (Acute LD₅₀) | No data available [1] | No data available | [1] |
For a comprehensive assessment, the following standardized experimental protocols can be employed. The first is derived directly from a study on levamisole, while the second represents a modern, alternative approach.
This method is adapted from a study investigating the "off-label" use of levamisole in fish [2].
The workflow for this traditional toxicological assessment is outlined below.
This approach uses the model eukaryote Saccharomyces cerevisiae (yeast) for a genome-wide screen to identify toxicity pathways and resistance mechanisms, which are often conserved across higher organisms [3].
Irritant